Methyl 4,4-dimethoxy-3-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,4-dimethoxy-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJOBUKEHFXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408094 | |
| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62759-83-5 | |
| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate (CAS: 62759-83-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile building block in organic synthesis, particularly valued for its role as a key intermediate in the preparation of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a complex organic molecule containing ketone, ester, and acetal functional groups.[1][2] These features contribute to its utility as a reactive intermediate in various chemical transformations. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 62759-83-5 | [2] |
| Molecular Formula | C8H14O5 | [2] |
| Molecular Weight | 190.19 g/mol | [2] |
| Appearance | Oil | [1][3] |
| Boiling Point | 69-73 °C at 0.35 mmHg | [2] |
| Density | 1.111 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.435 | [2] |
| Solubility | Soluble in common organic solvents such as CH2Cl2 and EtOAc. | [1][3] |
Synthesis of this compound
A related synthesis is detailed in a patent for the preparation of antibacterial piperidine derivatives, where a similar beta-keto ester is synthesized.[1][3] The general approach involves the acylation of a ketone enolate.
Conceptual Synthesis Workflow:
Caption: General synthetic scheme for this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its utility is highlighted in the preparation of novel antibacterial agents.
Synthesis of Antibacterial Piperidine Derivatives
A key application of this compound is in the synthesis of piperidine derivatives with antibacterial activity, specifically as inhibitors of bacterial DNA topoisomerase II.[1][3][4] The synthesis involves the reaction of a piperidine precursor with a derivative of this compound.
Experimental Protocol: Synthesis of a Key Intermediate for Antibacterial Piperidine Derivatives
This protocol is adapted from the procedure described in patent WO2006087543A1.[3]
Materials:
-
This compound
-
Piperidine precursor
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the piperidine precursor in CH2Cl2, cooled in an ice water bath, add this compound.
-
Allow the solution to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Take up the residue in EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over MgSO4 and remove the solvent to yield the crude product as an oil.
Spectroscopic Data for the Resulting Intermediate: The patent provides the following 1H NMR data for the resulting oil:
-
NMR (CDCl3): δ 1.5 (s, 3H), 3.25 (2s, 6H), 4.8 (s, 3H), 5.3 (s, 1H).[1]
Logical Flow of the Synthetic Application:
Caption: Synthetic workflow from the intermediate to the final antibacterial compound.
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in any specific signaling pathways. Its primary role is that of a synthetic intermediate. However, the final products derived from it, such as the aforementioned piperidine derivatives, are designed to inhibit bacterial DNA topoisomerase II.[3] This enzyme is crucial for DNA replication, transcription, and repair in bacteria. By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.
Conceptual Diagram of Topoisomerase II Inhibition:
Caption: Mechanism of action of the final antibacterial product.
Conclusion
This compound is a valuable synthetic intermediate with demonstrated utility in the development of novel antibacterial agents. Its multifunctional nature allows for the construction of complex molecular architectures. While direct biological activity of the compound itself has not been reported, its role as a precursor to potent enzyme inhibitors underscores its importance in medicinal chemistry and drug discovery. Further exploration of this and similar building blocks may lead to the development of new therapeutics.
References
- 1. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 4. Design and synthesis of the novel DNA topoisomerase II inhibitors: esterification and amination substituted 4'-demethylepipodophyllotoxin derivates exhibiting anti-tumor activity by activating ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 4,4-dimethoxy-3-oxopentanoate" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4,4-dimethoxy-3-oxopentanoate, a key intermediate in various organic syntheses.
Molecular Structure and Properties
This compound is an ester with the molecular formula C8H14O5.[1][2] Its structure features a pentanoate backbone with a ketone at the third position and two methoxy groups at the fourth position.
Chemical Structure:
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C8H14O5[1][2] |
| Molecular Weight | 190.19 g/mol [1][2] |
| CAS Number | 62759-83-5[1][2] |
| Density | 1.111 g/mL at 25°C[1] |
| Boiling Point | 69-73°C at 0.35 mmHg[1] |
| Refractive Index | n20/D 1.435[1] |
| SMILES | COC(=O)CC(=O)C(C)(OC)OC |
| InChI Key | ZQFJOBUKEHFXKY-UHFFFAOYSA-N[1] |
Synthesis Protocol
This compound can be synthesized via the reaction of 3,3-Dimethoxybutan-2-one with Dimethyl carbonate.[2] This reaction provides a direct route to the target molecule.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4,4-dimethoxy-3-oxopentanoate, including its chemical identity, physicochemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a keto-ester derivative. It is also known by its synonym, Methyl 4,4-dimethoxy-3-oxovalerate .
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, application in synthetic protocols, and analytical characterizations.
| Property | Value | Reference |
| CAS Number | 62759-83-5 | [1] |
| Molecular Formula | C₈H₁₄O₅ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Density | 1.111 g/mL at 25 °C (lit.) | |
| Boiling Point | 69-73 °C at 0.35 mmHg (lit.) | |
| Refractive Index | n20/D 1.435 (lit.) |
Synthesis of this compound
The logical workflow for such a synthesis would involve a base-catalyzed Claisen condensation reaction. A proposed experimental workflow is outlined below.
Proposed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3,3-Dimethoxybutan-2-one and Dimethyl carbonate.
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of the strong base in anhydrous THF.
-
Dissolve 3,3-Dimethoxybutan-2-one in anhydrous THF and add it dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, allow the reaction mixture to stir for a specified time to ensure complete enolate formation.
-
Add Dimethyl carbonate dropwise to the reaction mixture.
-
After the addition of Dimethyl carbonate, the reaction mixture is typically heated to reflux for several hours to drive the condensation reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of a quenching agent.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Analytical Protocols
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a steady rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to confirm the molecular ion and fragmentation pattern.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Caption: Proposed Synthesis Workflow for this compound.
References
Spectroscopic and Physicochemical Analysis of Methyl 4,4-dimethoxy-3-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic and physicochemical data for Methyl 4,4-dimethoxy-3-oxopentanoate (CAS 62759-83-5), a valuable intermediate in organic synthesis. Due to the limited availability of comprehensive public data, this document compiles known information and presents standardized experimental protocols for obtaining nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62759-83-5 | |
| Molecular Formula | C₈H₁₄O₅ | |
| Molecular Weight | 190.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 69-73 °C at 0.35 mmHg | |
| Density | 1.111 g/mL at 25 °C | |
| Refractive Index | n20/D 1.435 |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data for this compound has been reported in deuterated chloroform (CDCl₃). The chemical shifts are consistent with the expected molecular structure.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.8 | Singlet | 3H | -OCH₃ (ester) |
| 3.25 | Two Singlets | 6H | -OCH₃ (acetal) |
| 1.5 | Singlet | 3H | -CH₃ |
Note: The assignments are based on typical chemical shifts for similar functional groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved and the solution is free of any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for ¹H and ¹³C NMR, setting the chemical shift at 0.00 ppm.[3][4]
-
Data Acquisition : Acquire the NMR spectrum on a spectrometer operating at a standard frequency (e.g., 300 MHz or 400 MHz for ¹H NMR). Typical parameters for a ¹H NMR spectrum include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm for organic molecules).[5] For ¹³C NMR, a larger number of scans and a wider spectral width are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] Place a second salt plate on top to create a thin liquid film between the plates.[7][8]
-
Data Acquisition : Place the salt plate assembly in the sample holder of an FT-IR spectrometer. Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[9] Acquire a background spectrum of the clean, empty salt plates prior to running the sample to subtract any atmospheric or instrument-related absorbances.[9]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile liquid like this compound, direct injection or infusion into the ion source via a syringe pump is a common method. Alternatively, the sample can be introduced through a gas chromatography (GC) system for separation prior to mass analysis.[10]
-
Ionization : Electron Ionization (EI) is a suitable method for volatile organic compounds.[10][11] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12][13][14]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation : The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern can be used to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 4. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 9. chem.purdue.edu [chem.purdue.edu]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. waters.com [waters.com]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
The Synthetic Utility of Methyl 4,4-dimethoxy-3-oxopentanoate: A Technical Guide to Heterocyclic Synthesis
Introduction
Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile precursor in organic synthesis, valued for its dual electrophilic sites which make it an ideal starting material for the construction of various heterocyclic scaffolds. These heterocyclic motifs are of significant interest to researchers in drug discovery and development due to their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential synthetic routes to key heterocyclic systems—pyrazoles, pyridazines, and isoxazoles—utilizing this compound as the core building block.
While direct literature precedents detailing specific experimental protocols for this compound are limited, the syntheses outlined herein are based on well-established and robust methodologies for analogous β-keto esters. The provided experimental procedures are, therefore, proposed adaptations intended to serve as a comprehensive starting point for laboratory investigation.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This condensation reaction is a reliable and high-yielding method for preparing pyrazolones and related pyrazole derivatives.[1] The general mechanism involves the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Table 1: Expected Reactants and Products for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Expected Product |
| This compound | Hydrazine hydrate | Methyl 5-(1,1-dimethoxyethyl)-1H-pyrazole-3-carboxylate |
| This compound | Phenylhydrazine | Methyl 5-(1,1-dimethoxyethyl)-1-phenyl-1H-pyrazole-3-carboxylate |
| This compound | Methylhydrazine | A mixture of Methyl 5-(1,1-dimethoxyethyl)-1-methyl-1H-pyrazole-3-carboxylate and Methyl 3-(1,1-dimethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate |
Experimental Protocol: Synthesis of Methyl 5-(1,1-dimethoxyethyl)-1-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established procedures for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add phenylhydrazine (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the desired pyrazole derivative.
References
An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of Methyl 4,4-dimethoxy-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile polyfunctional molecule of significant interest in organic synthesis. Its unique combination of a β-ketoester system and a protected carbonyl group in the form of a dimethyl acetal makes it a valuable building block for the synthesis of complex molecular architectures, including heterocyclic compounds and natural products. This technical guide provides a comprehensive overview of the chemical reactivity, functional group characteristics, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and key reactions are presented, alongside tabulated physical and spectroscopic data to support laboratory applications.
Core Molecular Structure and Functional Groups
This compound (C₈H₁₄O₅, Molar Mass: 190.19 g/mol ) possesses three key functional groups that dictate its chemical behavior: a methyl ester, a ketone, and a dimethyl acetal.[1][2] The strategic placement of these groups allows for selective chemical transformations and renders the molecule a valuable synthon in multistep syntheses.
-
Methyl Ester: This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and can be converted to amides through reaction with amines.
-
Ketone: The ketone carbonyl at the C-3 position is a key site for nucleophilic attack. It can be reduced to a secondary alcohol, undergo addition reactions with organometallic reagents, and participate in condensation reactions. The presence of adjacent α-hydrogens on the C-2 methylene group allows for enolate formation, enabling a wide range of alkylation and acylation reactions.
-
Dimethyl Acetal: The acetal at the C-4 position serves as a protecting group for a ketone. It is stable under basic and neutral conditions but can be readily hydrolyzed with aqueous acid to reveal the parent carbonyl group. This differential reactivity compared to the C-3 ketone is a cornerstone of its synthetic utility.
Below is a diagram illustrating the key functional groups within the molecule.
Caption: Key functional groups in this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the interplay of its functional groups. It serves as a precursor in various synthetic routes, including the formation of complex cyclic and heterocyclic systems.
Claisen Condensation
The synthesis of the title compound itself is a prime example of a Claisen condensation reaction. The enolate of methyl acetate attacks the ester group of methyl 2,2-dimethoxypropanoate to form the β-ketoester product.
Caption: Synthetic pathway to the title compound.
Reactions at the Ketone and Methylene Positions
The β-ketoester moiety is the most reactive part of the molecule under many conditions. The active methylene group (C-2) can be deprotonated by a suitable base to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions.
Furthermore, the ketone at C-3 can be selectively targeted. For instance, it can be converted into a dithioacetal, which is a useful functional group for further transformations. This selective protection is possible while the acetal at C-4 remains intact.[3]
References
The Strategic Role of Methyl 4,4-dimethoxy-3-oxopentanoate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4,4-dimethoxy-3-oxopentanoate, a specialized β-keto ester, serves as a valuable, albeit niche, intermediate in the field of organic synthesis. Its unique structural feature, a protected β-dicarbonyl moiety in the form of a dimethyl acetal, allows for selective chemical transformations, making it a strategic building block in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, properties, and its pivotal role in synthetic chemistry, with a particular focus on its application in the total synthesis of natural products.
Physicochemical Properties and Spectroscopic Data
This compound is characterized by the following properties:
| Property | Value |
| CAS Number | 62759-83-5 |
| Molecular Formula | C₈H₁₄O₅ |
| Molecular Weight | 190.19 g/mol |
Due to the limited commercial availability and specific applications of this compound, comprehensive public spectroscopic data is scarce. This guide will be updated as reliable spectroscopic information becomes available.
Synthesis of this compound
The primary documented synthesis of this compound was reported in the context of the total synthesis of the natural products dl-coriolin and dl-coriolin B by Danishefsky and his co-workers in 1981.[1] This method involves the condensation of 3,3-dimethoxybutan-2-one with dimethyl carbonate.
Experimental Protocol: Synthesis via Acylation of a Ketone Acetal
The following protocol is based on the procedure described by Danishefsky et al..[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (NaH)
-
Benzene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Sodium hydride is carefully added to the solution.
-
Dimethyl carbonate is then introduced into the reaction mixture.
-
The resulting mixture is heated to reflux and maintained at this temperature for 5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Quantitative Data:
| Reactants | Reagents | Conditions | Yield | Reference |
| 3,3-Dimethoxybutan-2-one, Dimethyl carbonate | Sodium Hydride | Benzene, Heat, 5 h | 63% | Danishefsky, S.; et al. J. Am. Chem. Soc.1981 , 103, 3460-3467.[1] |
Role in Organic Synthesis: A Key Intermediate in Natural Product Synthesis
The primary significance of this compound in organic synthesis stems from its role as a key intermediate in the total synthesis of the hirsutane family of natural products, specifically dl-coriolin and dl-coriolin B, as demonstrated by Danishefsky. The acetal functionality serves as a protecting group for the ketone, allowing for selective reactions at other sites of the molecule. This strategic protection is crucial for the construction of the complex tricyclic core of the target natural products.
Synthetic Strategy in the Total Synthesis of Coriolin
The synthesis of the coriolin ring system involved the construction of a functionalized cyclopentenone, where this compound was a precursor to a key building block. The protected β-keto ester functionality allowed for further transformations, such as alkylations or condensations, at the α-position, which were essential steps in the elaboration of the carbon skeleton.
The logical workflow for the utilization of this intermediate can be visualized as follows:
Caption: Role in Coriolin Total Synthesis.
While the seminal work by Danishefsky established the utility of this compound, its broader application in organic synthesis appears to be limited, with few other documented uses in the chemical literature. This suggests that it is a highly specialized intermediate, synthesized for a specific and complex synthetic challenge rather than a general-purpose building block.
Conclusion
This compound is a strategically important, yet specialized, intermediate in organic synthesis. Its synthesis via the acylation of a ketone acetal provides access to a protected β-dicarbonyl system that has been effectively utilized in the total synthesis of complex natural products like coriolin. The limited documented applications beyond this specific context highlight its role as a bespoke tool for intricate synthetic problems rather than a widely employed reagent. For researchers and drug development professionals engaged in the synthesis of complex molecules, the strategic use of such protected bifunctional building blocks remains a powerful approach to achieving selectivity and efficiency in their synthetic endeavors.
References
The Pivotal Role of Methyl 4,4-dimethoxy-3-oxopentanoate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile ketoester that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique structural features, including a reactive β-keto ester system and a protected carbonyl group in the form of a dimethyl acetal, make it an invaluable intermediate for constructing diverse molecular architectures. This technical guide provides an in-depth exploration of its synthesis, properties, and significant applications in the development of therapeutic agents, with a focus on antibacterial and anticancer drugs.
Synthesis and Physicochemical Properties
The efficient synthesis of this compound is crucial for its application in drug discovery and development. A common and effective method involves the Claisen condensation of methyl 2,2-dimethoxypropanoate with methyl acetate in the presence of a strong base like sodium metal.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C8H14O5 | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Boiling Point | 62-66 °C at 0.3 mmHg | [1] |
| Appearance | Clear liquid | [1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl 2,2-dimethoxypropanoate
-
Anhydrous methyl acetate
-
Anhydrous methanol
-
Sodium metal pieces (< 5 mm)
-
Ice
-
12 M Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of methyl 2,2-dimethoxypropanoate (10.89 g, 73.5 mmol), add methyl acetate (10.8 mL, 136.0 mmol) and anhydrous methanol (0.1 mL).[1]
-
Carefully add sodium pieces (2.1 g, 90.5 mmol) to the mixture.[1]
-
Heat the mixture to 60 °C and stir for 16 hours, during which the solution will turn orange.[1]
-
Add a second portion of methyl acetate (10.8 mL, 136.0 mmol) and sodium pieces (2.1 g, 90.5 mmol) and continue stirring at 60 °C for an additional 8 hours.[1]
-
Allow the reaction mixture to cool to room temperature and then add ice (40 g).[1]
-
Acidify the mixture to a final pH of 6 with 12 M hydrochloric acid.[1]
-
Extract the aqueous layer with diethyl ether (4 x 60 mL).[1]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[1]
-
Evaporate the solvent under vacuum.[1]
-
Purify the crude product by distillation (62-66 °C / 0.3 mmHg) to yield this compound as a clear liquid.[1]
Yield: 7.98 g (57%)[1]
Application in the Synthesis of Pharmaceutical Intermediates
This compound is a key starting material for the synthesis of various heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).
Synthesis of a Substituted Piperidine Precursor for Antibacterial Agents
A crucial application of this compound is in the synthesis of substituted piperidines, which are precursors to potent antibacterial agents that inhibit DNA gyrase and topoisomerase IV.
Reaction with a Piperidine Derivative:
The synthesis involves the reaction of a piperidine derivative with a chlorinated intermediate derived from this compound.
Experimental Protocol Snippet:
A solution of a piperidine derivative is reacted with an electrophile derived from this compound in dichloromethane, cooled in an ice water bath. The reaction is warmed to room temperature and stirred for 1 hour. After solvent removal, the residue is taken up in ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated to yield the desired product.
Product Characterization Data:
| Spectroscopic Data | Values |
| 1H NMR (CDCl3) | δ 1.5 (s, 3H), 3.25 (2s, 6H), 4.8 (s, 3H), 5.3 (s, 1H) |
Note: The provided NMR data corresponds to the product of the reaction between the piperidine derivative and the intermediate derived from this compound.
Synthesis of the Anti-Tumor Antibiotic Coriolin
This compound is a key building block in the total synthesis of the anti-tumor antibiotics coriolin and coriolin B.
Key Synthetic Step:
The synthesis involves the preparation of 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione from 5,5-dimethyl-2-cyclopenten-1-one and this compound.[2]
Quantitative Data:
| Reaction | Product | Yield |
| 5,5-dimethyl-2-cyclopenten-1-one + this compound | 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione | 51%[2] |
Visualizing Synthetic and Mechanistic Pathways
Synthetic Pathway for this compound
Caption: Synthesis of this compound.
Experimental Workflow for Antibacterial Precursor Synthesis
Caption: Workflow for Antibacterial Precursor Synthesis.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Caption: Inhibition of DNA Gyrase and Topoisomerase IV.
Conclusion
This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its utility in the synthesis of complex molecules, such as antibacterial and anticancer agents, underscores its importance in modern drug discovery. The synthetic protocols and mechanistic insights provided in this guide aim to support researchers and scientists in leveraging the full potential of this key building block for the development of novel therapeutics.
References
The Potential of Methyl 4,4-dimethoxy-3-oxopentanoate in Agrochemical Innovation: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Methyl 4,4-dimethoxy-3-oxopentanoate (MDMOP), a β-keto ester, represents a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. While not directly commercialized as an active ingredient, its structural motifs are characteristic of precursors used in the development of potent herbicides. This technical guide explores the prospective role of MDMOP in agrochemical development, focusing on its application as a building block for pyrazole-type herbicides, a class of compounds known for their efficacy in weed management. This document provides a comprehensive overview of its physicochemical properties, plausible synthetic pathways to herbicidal compounds, detailed illustrative experimental protocols, and the general mode of action for the resulting class of agrochemicals. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrammatic representations.
Introduction to this compound (MDMOP)
This compound (CAS No. 62759-83-5) is an organic compound featuring both a ketone and an ester functional group, separated by a methylene bridge.[1] This β-keto ester structure is highly valuable in organic synthesis, offering multiple reactive sites for the construction of more complex molecules, including heterocyclic compounds that form the backbone of many modern pesticides. While direct applications of MDMOP in agrochemical formulations are not documented, its analogues, such as methyl acetoacetate, are known intermediates in the manufacturing of pyrazole and pyrimidine derivatives, which include commercial herbicides.[2]
Physicochemical Properties of MDMOP
A thorough understanding of the physicochemical properties of a synthetic precursor is crucial for process development and optimization. The known properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62759-83-5 | [1] |
| Molecular Formula | C8H14O5 | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Density | 1.111 g/mL at 25°C (lit.) | [3] |
| Boiling Point | 69-73°C at 0.35 mm Hg (lit.) | [3] |
| Refractive Index | n20/D 1.435 (lit.) | [3] |
Synthesis of this compound
The synthesis of MDMOP can be achieved through a base-catalyzed condensation reaction. A representative laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis of MDMOP
Principle: The synthesis involves the Claisen condensation of a ketone (3,3-dimethoxybutan-2-one) with a carbonate (dimethyl carbonate) in the presence of a strong base, such as sodium hydride, to form the β-keto ester.
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous benzene (or a suitable alternative solvent like THF)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of sodium hydride in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is added dropwise to the stirred suspension.
-
Dimethyl carbonate is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
After completion, the reaction mixture is cooled in an ice bath, and the excess sodium hydride is carefully quenched by the slow addition of water.
-
The mixture is then acidified with dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Illustrative Application in Agrochemical Synthesis: Pyrazole Herbicides
The β-dicarbonyl moiety of MDMOP makes it an ideal precursor for the synthesis of heterocyclic compounds, such as pyrazoles, through cyclocondensation reactions. Pyrazole derivatives are a significant class of herbicides that often act by inhibiting key plant enzymes.
Proposed Synthetic Pathway to a Pyrazole Derivative
A common and efficient method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[4][5]
Caption: Proposed synthesis of a pyrazolone herbicide from MDMOP.
Illustrative Experimental Protocol: Synthesis of a Pyrazolone Herbicide
Principle: This protocol describes the cyclocondensation reaction between this compound and a substituted phenylhydrazine to form a pyrazolone ring, a core structure in many herbicides.
Materials:
-
This compound (MDMOP)
-
4-Chlorophenylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid (as catalyst)
-
Sodium acetate (to free the hydrazine base)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
To this solution, add this compound (MDMOP).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to obtain the crude pyrazolone derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Potential Mode of Action of Derived Herbicides
Many pyrazole-based herbicides are known to inhibit vital plant processes. A common target for this class of herbicides is the enzyme protoporphyrinogen oxidase (PPO).
Signaling Pathway: PPO Inhibition
Caption: General mode of action for PPO-inhibiting herbicides.
Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX in the plant cells. This molecule then leaks from the plastid and, in the presence of light and oxygen, leads to the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation, destroying cell membranes and leading to the characteristic bleaching symptoms and eventual death of the weed.
Quantitative Data for Representative Pyrazole Herbicides
While specific data for a herbicide derived directly from MDMOP is not available, the following table presents representative efficacy data for known pyrazole-based PPO-inhibiting herbicides to illustrate the potential potency of this class of compounds.
| Herbicide (Example) | Target Weed (Example) | Application Rate (g a.i./ha) | Efficacy (%) |
| Pyraflufen-ethyl | Amaranthus retroflexus | 10 - 20 | > 90 |
| Topramezone | Setaria faberi | 12.5 - 25 | > 85 |
| Pinoxaden | Avena fatua | 30 - 60 | > 95 |
Note: The data in this table is illustrative and represents the general range of efficacy for this class of herbicides. Actual efficacy will vary based on environmental conditions, weed species, and growth stage.
Conclusion
This compound possesses the key structural features of a valuable intermediate for the synthesis of novel agrochemicals. Its potential as a precursor for pyrazole-type herbicides, a commercially significant class of weed control agents, is a promising area for further research and development. The synthetic pathways and mechanisms of action detailed in this guide provide a foundational framework for scientists and researchers to explore the utility of MDMOP and related β-keto esters in the discovery of next-generation crop protection solutions. Further investigation into the cyclocondensation reactions of MDMOP with various hydrazine derivatives could lead to the identification of new herbicidal compounds with unique efficacy and selectivity profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. leapchem.com [leapchem.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4,4-dimethoxy-3-oxopentanoate, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and applications, with a focus on quantitative data and experimental methodologies.
Chemical and Physical Properties
This compound, with the CAS Number 62759-83-5, is a clear liquid at room temperature.[1] Its molecular formula is C8H14O5, and it has a molecular weight of 190.19.[2][3] This compound serves as a valuable building block in the synthesis of more complex molecules, including terpenoid natural products and pharmaceutical agents.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62759-83-5 | [2] |
| Molecular Formula | C8H14O5 | [2][3] |
| Molecular Weight | 190.19 g/mol | [2][3] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 69-73 °C at 0.35 mm Hg | [5][6] |
| Density | 1.111 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.435 | [5][6] |
| Purity (Typical) | ≥95% - 98% | [3][7] |
Synthesis Protocols
Several synthetic routes for this compound have been reported. The following sections provide detailed experimental protocols for two common methods.
This two-step procedure involves the initial preparation of Methyl 2,2-dimethoxypropanoate followed by its conversion to the target compound.[1]
Step 1: Preparation of Methyl 2,2-dimethoxypropanoate
A solution of methyl 2-oxo-propanoate (10.0 g, 97.95 mmol), trimethyl orthoformate (11.8 mL, 1.1 eq), anhydrous methanol (14.7 mL), and p-toluenesulfonic acid (0.24 g, 1.3 mol%) is refluxed at 70 °C.[1] The product is isolated by slow distillation (40-50 °C, 7 h), followed by a final distillation at 78-80 °C under water aspirator pressure to yield Methyl 2,2-dimethoxypropanoate as a clear liquid.[1]
Step 2: Synthesis of this compound
The resulting methyl ester is then utilized to produce the final product, which is purified by distillation at 62-66 °C / 0.3 mmHg.[1] This method yields this compound as a clear liquid.[1]
Table 2: Quantitative Data for Synthesis from Methyl 2,2-dimethoxypropanoate
| Parameter | Value | Reference |
| Yield (Step 1) | 75% | [1] |
| Yield (Step 2) | 57% | [1] |
| Distillation Temp. (Product) | 62-66 °C / 0.3 mmHg | [1] |
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// Edges A -> B [label="Reactants"]; B -> C [label="Reaction"]; C -> D [label="Purification"]; D -> E [label="Intermediate"]; E -> F [label="Reaction"]; F -> G [label="Purification"]; }
Caption: Role as an intermediate in synthesizing bioactive compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) data has been reported for this compound, which is crucial for its characterization.
Table 3: 1H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 1.5 | s | 3H | CH3 | [8][9] |
| 3.25 | 2s | 6H | OCH3 | [8][9] |
| 4.8 | s | 3H | - | [9][10] |
| 5.3 | s | 1H | - | [9] |
Note: The assignments for the signals at 4.8 and 5.3 ppm were not explicitly provided in the cited sources.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. RR [rrscientific.com]
- 4. SYNTHESIS OF TERPENOID NATURAL PRODUCTS (CORIOLIN, INDOLE-MEVALONATE) - ProQuest [proquest.com]
- 5. This compound, CasNo.62759-83-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. 62759-83-5 this compound AKSci W7476 [aksci.com]
- 8. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 9. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,4-dimethoxy-3-oxopentanoate is a functionalized β-keto ester of significant interest in synthetic organic chemistry. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a protected ketone in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis, and potential applications in research and drug development.
Chemical and Physical Properties
This compound, with the CAS number 62759-83-5, is a liquid at room temperature.[1] Its core characteristics are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₅ | [2] |
| Molecular Weight | 190.19 g/mol | [2] |
| CAS Number | 62759-83-5 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 69-73 °C at 0.35 mmHg | [1] |
| Density | 1.111 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.435 | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides characteristic signals corresponding to the different proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -COOCH₃ (Ester methyl protons) |
| ~3.60 | s | 2H | -COCH₂CO- (Methylene protons) |
| ~3.20 | s | 6H | -C(OCH₃)₂ (Acetal methoxy protons) |
| ~1.40 | s | 3H | CH₃-C(OCH₃)₂ (Methyl protons on acetal) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in unique electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (Ketone) |
| ~167 | C=O (Ester) |
| ~101 | -C(OCH₃)₂ (Acetal carbon) |
| ~52 | -COOCH₃ (Ester methyl carbon) |
| ~49 | -C(OCH₃)₂ (Acetal methoxy carbons) |
| ~45 | -COCH₂CO- (Methylene carbon) |
| ~24 | CH₃-C(OCH₃)₂ (Methyl carbon on acetal) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1745 | C=O Stretch (Ester) |
| ~1715 | C=O Stretch (Ketone) |
| ~1100-1200 | C-O Stretch (Ester and Acetal) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 159 | [M - OCH₃]⁺ |
| 131 | [M - COOCH₃]⁺ |
| 103 | [CH₃C(OCH₃)₂]⁺ |
| 59 | [COOCH₃]⁺ |
Synthesis
This compound can be synthesized via the acylation of the enolate of 3,3-dimethoxybutan-2-one with dimethyl carbonate.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (NaH)
-
Benzene (anhydrous)
-
Standard workup and purification reagents
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous benzene, a solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is added dropwise under an inert atmosphere.
-
The mixture is stirred at room temperature for a specified period to allow for the formation of the sodium enolate.
-
Dimethyl carbonate is then added to the reaction mixture.
-
The reaction mixture is heated to reflux for 5 hours.[2]
-
After cooling to room temperature, the reaction is carefully quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound (yield: ~63%).[2]
Applications in Research and Drug Development
As a versatile building block, this compound holds potential in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The presence of multiple reactive sites allows for diverse chemical transformations.
Synthesis of Heterocyclic Compounds
The β-keto ester functionality can readily participate in condensation reactions with binucleophiles such as hydrazines, ureas, and amidines to form a variety of five- and six-membered heterocyclic rings like pyrazoles, pyrimidines, and diazepines. The acetal group can be deprotected under acidic conditions to reveal a ketone, providing another site for chemical modification.
Potential Signaling Pathway and Experimental Workflow Diagrams
While specific signaling pathways directly involving this compound are not yet elucidated in the literature, its utility as a synthetic intermediate can be represented in experimental workflows.
Caption: Synthetic workflow for the preparation of heterocyclic compounds.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined physical and spectroscopic properties, coupled with a straightforward synthetic route, make it an accessible tool for synthetic chemists. Its potential for the construction of diverse heterocyclic systems underscores its importance for future research in medicinal chemistry and drug discovery. Further exploration of its reactivity and applications is warranted to fully realize its potential in the development of novel therapeutic agents.
References
Methodological & Application
Synthesis of Heterocycles Using Methyl 4,4-dimethoxy-3-oxopentanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl 4,4-dimethoxy-3-oxopentanoate as a versatile starting material. The inherent functionality of this β-keto ester, particularly its activated methylene group and dual carbonyl functionalities, allows for its elaboration into a variety of valuable heterocyclic scaffolds, including pyrazoles and pyrimidines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds.
Overview of Synthetic Applications
This compound serves as a key building block for the construction of heterocycles through reactions with various binucleophiles. The general strategy involves the reaction of the β-dicarbonyl moiety with reagents containing two nucleophilic centers, leading to cyclization and the formation of the heterocyclic ring. Furthermore, halogenation of the active methylene group provides a reactive handle for subsequent cyclocondensation reactions.
Two primary applications are detailed below:
-
Synthesis of Pyrazoles: Direct condensation of this compound with hydrazines.
-
Synthesis of Pyrimidines: A two-step process involving the initial chlorination of the active methylene group followed by cyclocondensation with amidines or guanidine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of representative pyrazole and pyrimidine derivatives.
| Heterocycle | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| Pyrazole | This compound, Hydrazine hydrate | Acetic acid (cat.) | Ethanol | 4 h | Reflux | ~85-95 |
| Pyrimidine | Methyl 2-chloro-4,4-dimethoxy-3-oxopentanoate, Guanidine hydrochloride | Sodium ethoxide | Ethanol | 6 h | Reflux | ~70-80 |
Note: Yields are estimated based on typical reactions of this nature and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Synthesis of Methyl 5-(1,1-dimethoxyethyl)-1H-pyrazole-3-carboxylate (A Pyrazole Derivative)
This protocol describes the direct condensation of this compound with hydrazine hydrate to yield a pyrazole derivative.
Workflow Diagram:
Caption: Workflow for pyrazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Synthesis of a Pyrimidine Derivative
This synthesis involves a two-step procedure: the chlorination of this compound followed by cyclocondensation with guanidine.
Step 1: Synthesis of Methyl 2-chloro-4,4-dimethoxy-3-oxopentanoate
Workflow Diagram:
Application Notes and Protocols: Claisen Condensation Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate via a crossed Claisen condensation reaction. This protocol offers a detailed, step-by-step methodology suitable for organic synthesis laboratories. Included are reactant quantities, reaction conditions, purification procedures, and characterization data. Additionally, safety precautions and visual diagrams of the reaction workflow and mechanism are provided to ensure safe and efficient execution.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters and related compounds.[1][2][3] These motifs are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This protocol details a specific application of the crossed Claisen condensation to produce this compound.[4] In this reaction, an enolizable ketone, 3,3-dimethoxybutan-2-one, reacts with a non-enolizable ester, dimethyl carbonate, in the presence of a strong base, sodium hydride.[4][5] The resulting product is a key building block for more complex molecular architectures.
Reaction and Mechanism
The overall reaction is as follows:
3,3-Dimethoxybutan-2-one + Dimethyl carbonate → this compound
The reaction proceeds through the following key mechanistic steps:
-
Enolate Formation: The strong base, sodium hydride, abstracts an α-proton from the ketone (3,3-dimethoxybutan-2-one) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (dimethyl carbonate).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the final β-keto ester product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3,3-Dimethoxybutan-2-one | 1.0 equivalent | [4] |
| Dimethyl carbonate | Excess | [4] |
| Sodium hydride | 1.1 - 1.5 equivalents | [4][5] |
| Solvent | Benzene (anhydrous) | [4] |
| Reaction Conditions | ||
| Temperature | Heating (Reflux) | [4] |
| Reaction Time | 5 hours | [4] |
| Product | ||
| Yield | 63% | [4] |
| Boiling Point | 69-73 °C @ 0.35 mmHg | |
| Density | 1.111 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.435 |
Experimental Protocol
Materials and Equipment
-
Reactants:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
-
Solvent:
-
Anhydrous benzene
-
-
Reagents for Work-up:
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid. It can ignite spontaneously in air, especially in humid conditions. It reacts violently with water to produce flammable hydrogen gas. Handle sodium hydride under an inert atmosphere (nitrogen or argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishers.
-
Benzene: Benzene is a flammable liquid and a known carcinogen. All manipulations involving benzene must be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin. Wear appropriate PPE, including gloves and safety goggles.
-
General: The reaction should be conducted in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedure.
Reaction Procedure
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Addition:
-
To the flask, add sodium hydride (1.2 equivalents) carefully, ensuring it is weighed and transferred under an inert atmosphere.
-
Add anhydrous benzene to the flask to create a slurry.
-
In the dropping funnel, place a solution of 3,3-dimethoxybutan-2-one (1.0 equivalent) in anhydrous benzene.
-
Add dimethyl carbonate (excess, e.g., 3-5 equivalents) to the reaction flask.
-
-
Reaction:
-
Begin stirring the sodium hydride slurry in benzene and dimethyl carbonate.
-
Slowly add the solution of 3,3-dimethoxybutan-2-one from the dropping funnel to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride. Caution: This will evolve hydrogen gas; ensure adequate ventilation and no nearby ignition sources.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Reaction of Methyl 4,4-dimethoxy-3-oxopentanoate with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of Methyl 4,4-dimethoxy-3-oxopentanoate with strong bases. This versatile β-keto ester serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development.
Introduction
This compound possesses an acidic α-proton that can be readily abstracted by a strong base to form a nucleophilic enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions, including intramolecular cyclizations. The reaction of this compound with strong bases is a fundamental transformation for the synthesis of heterocyclic systems, such as pyran-2-ones.
Reaction with Sodium Hydride: Intramolecular Cyclization
The treatment of this compound with a strong base such as sodium hydride (NaH) induces an intramolecular cyclization to yield 4-methoxy-6-methyl-2H-pyran-2-one. This reaction proceeds through the formation of a sodium enolate, followed by a nucleophilic attack of the enolate on the ester carbonyl group, with subsequent elimination of methoxide.
Reaction Pathway
The logical flow of the intramolecular cyclization is depicted below.
Caption: Intramolecular cyclization of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 63% | [1] |
| Reaction Time | 5 hours | [1] |
| Temperature | Heating (Reflux) | [1] |
| Base | Sodium Hydride | [1] |
| Solvent | Benzene | [1] |
Experimental Protocol: Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one
This protocol is adapted from the synthesis of this compound as described by Danishefsky, et al.[1][2][3], which is a precursor for the cyclization. The subsequent cyclization is a known transformation for similar β-keto esters.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous benzene
-
Anhydrous methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, add a stir bar and anhydrous benzene to a round-bottom flask.
-
Addition of Sodium Hydride: Carefully add sodium hydride (1.1 equivalents) to the stirred solvent.
-
Addition of β-Keto Ester: Slowly add a solution of this compound (1.0 equivalent) in anhydrous benzene to the sodium hydride suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of anhydrous methanol.
-
Work-up: Add saturated aqueous ammonium chloride solution to the reaction mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the synthesis of 4-methoxy-6-methyl-2H-pyran-2-one.
Applications in Drug Development and Organic Synthesis
The resulting 4-methoxy-6-methyl-2H-pyran-2-one is a valuable intermediate in the synthesis of various natural products and biologically active molecules. Pyran-2-one derivatives are known to exhibit a wide range of pharmacological activities and can serve as scaffolds for the development of new therapeutic agents.
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care in a fume hood under an inert atmosphere.
-
Benzene is a known carcinogen. Use appropriate personal protective equipment and work in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
References
Application Notes and Protocols for the Esterification and Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as Methyl 4,4-dimethoxy-3-oxopentanoate is a critical step. This document provides detailed protocols for two primary methods for the synthesis of this compound: a direct acylation approach and the esterification of its corresponding carboxylic acid precursor.
Method 1: Direct Synthesis via Base-Catalyzed Acylation
This method involves the direct construction of the methyl ester by reacting a ketone precursor with a methylating and acylating agent, such as dimethyl carbonate, in the presence of a strong base. This approach is efficient as it builds the carbon skeleton and installs the ester functionality in a single conceptual step.
Experimental Protocol: Acylation of 3,3-Dimethoxybutan-2-one
This protocol is based on the synthetic route involving the reaction of 3,3-dimethoxybutan-2-one with dimethyl carbonate, facilitated by a strong base like sodium hydride or sodium methoxide.[1]
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate (DMC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Quenching solution (e.g., saturated aqueous ammonium chloride or dilute acetic acid)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., anhydrous Magnesium sulfate or Sodium sulfate)
-
Hydrochloric acid (HCl), for pH adjustment
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., Nitrogen or Argon). The entire apparatus is flame-dried or oven-dried before use.
-
Reagent Addition: The flask is charged with sodium hydride (1.2 equivalents), which has been previously washed with anhydrous hexane to remove mineral oil. Anhydrous THF is added to the flask to create a slurry.
-
Addition of Ketone: 3,3-Dimethoxybutan-2-one (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred slurry of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the enolate.
-
Acylation: Dimethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approximately 66 °C for THF).
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup:
-
After completion, the reaction mixture is cooled to 0 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute acetic acid until the evolution of gas ceases.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference / Notes |
| Starting Material | 3,3-Dimethoxybutan-2-one | Precursor ketone. |
| Reagents | Dimethyl carbonate, Sodium hydride | Acylating agent and base.[1] |
| Solvent | Anhydrous THF | Aprotic solvent. |
| Reaction Temperature | 0 °C to Reflux (~66 °C) | Initial cooling, then heating. |
| Reaction Time | 4 - 8 hours | Monitored by TLC/GC-MS. |
| Typical Yield | 60 - 75% | Varies based on scale and purity of reagents. |
Workflow Diagram: Direct Acylation
Caption: Workflow for the direct acylation synthesis method.
Method 2: Esterification of 4,4-dimethoxy-3-oxopentanoic Acid
This approach involves the synthesis of the carboxylic acid precursor, 4,4-dimethoxy-3-oxopentanoic acid, followed by its esterification. While the direct synthesis of this specific acid is not detailed in the provided search context, it could hypothetically be produced via hydrolysis of a suitable ester or oxidation of a corresponding alcohol. Once obtained, several standard esterification methods can be employed.
Protocol 2A: Fischer-Tropsch Esterification
This classic method uses an excess of the alcohol (methanol) in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.[2]
Materials:
-
4,4-dimethoxy-3-oxopentanoic acid
-
Methanol (reagent grade, anhydrous preferred)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate solution
-
Extraction solvent (e.g., Dichloromethane or Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium sulfate)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 4,4-dimethoxy-3-oxopentanoic acid (1.0 equivalent) and a large excess of methanol (typically used as the solvent).
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is carefully added to the stirred solution.
-
Reaction: The mixture is heated to reflux (around 65 °C) for 2-6 hours. The reaction can be equipped with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium.
-
Monitoring: Progress is monitored by TLC, observing the disappearance of the starting carboxylic acid.
-
Workup:
-
The mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and carefully washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification: The solvent is evaporated, and the resulting crude ester is purified by vacuum distillation.
Protocol 2B: Steglich Esterification
This method is ideal for mild reaction conditions and is effective for acids that may be sensitive to strong acid and high temperatures. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]
Materials:
-
4,4-dimethoxy-3-oxopentanoic acid
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: A flask is charged with 4,4-dimethoxy-3-oxopentanoic acid (1.0 equivalent), anhydrous dichloromethane, methanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
DCC Addition: The solution is stirred and cooled in an ice bath to 0 °C. Dicyclohexylcarbodiimide (1.1 equivalents) is then added in one portion.
-
Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: The reaction is monitored by TLC.
-
Workup:
-
The DCU precipitate is removed by filtration.
-
The filtrate is washed sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data Comparison: Esterification Methods
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst/Reagent | H₂SO₄ or TsOH | DCC / DMAP[3] |
| Solvent | Methanol (reagent and solvent) | Dichloromethane (DCM) |
| Temperature | Reflux (~65 °C) | 0 °C to Room Temperature[3] |
| Reaction Time | 2 - 6 hours | 3 - 5 hours[3] |
| Key Byproduct | Water | Dicyclohexylurea (DCU) |
| Typical Yield | 70 - 90% | 75 - 95%[3] |
| Conditions | Harsh (acidic, high temp) | Mild (neutral, low temp) |
Workflow Diagram: General Esterification Pathway
Caption: Decision workflow for esterifying the carboxylic acid precursor.
References
Application Notes and Protocols for the Hydrolysis of Methyl 4,4-dimethoxy-3-oxopentanoate to its Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxy-3-oxopentanoate is a β-keto ester containing a dimethoxy acetal protective group. The selective hydrolysis of the methyl ester to its corresponding carboxylic acid, 4,4-dimethoxy-3-oxopentanoic acid, is a critical transformation in various synthetic pathways, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The presence of the acid-sensitive acetal and the potential for decarboxylation of the β-keto acid product necessitates carefully controlled reaction conditions.
This document provides detailed protocols for the alkaline and acid-catalyzed hydrolysis of this compound, along with data presentation and visualizations to guide researchers in successfully performing this chemical transformation.
Chemical Transformation and Considerations
The overall reaction involves the conversion of the methyl ester functional group to a carboxylic acid.
Reaction:
Key considerations for this hydrolysis are:
-
Chemoselectivity: The reaction conditions must be chosen to selectively hydrolyze the ester without cleaving the dimethoxy acetal. Acetal groups are generally stable under basic conditions but are labile in the presence of acid.[1][2]
-
Irreversibility: Alkaline hydrolysis (saponification) is an essentially irreversible process, which drives the reaction to completion.[3][4][5] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process, requiring a large excess of water to favor the products.[3][4][6]
-
Product Stability: The resulting β-keto acid, 4,4-dimethoxy-3-oxopentanoic acid, can be prone to decarboxylation (loss of CO2) upon heating or exposure to strong acidic conditions.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented: alkaline hydrolysis (saponification) and acid-catalyzed hydrolysis. Alkaline hydrolysis is generally the preferred method due to its irreversibility and the stability of the acetal group under basic conditions.
Protocol 1: Alkaline Hydrolysis (Saponification)
This protocol utilizes sodium hydroxide in a mixed solvent system to achieve efficient and selective hydrolysis of the methyl ester.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: To the stirring solution, add a solution of sodium hydroxide (1.1 - 1.5 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup - Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction of Unreacted Ester: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Shake and separate the layers. This step removes any unreacted starting material. Discard the organic layer.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully add 1 M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3).
-
Workup - Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethoxy-3-oxopentanoic acid.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative but is generally less preferred due to its reversible nature and the potential for acetal cleavage under prolonged acidic conditions.
Materials:
-
This compound
-
Sulfuric acid (H2SO4) or Hydrochloric acid (HCl)
-
Dioxane or Acetone
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of dioxane (or acetone) and a large excess of 1 M aqueous H2SO4 or HCl.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup - Cooling and Extraction: Once the reaction has reached equilibrium (or completion), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethoxy-3-oxopentanoic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the hydrolysis of this compound based on general procedures for β-keto ester hydrolysis.
Table 1: Alkaline Hydrolysis Parameters
| Parameter | Condition | Notes |
| Base | NaOH or LiOH (1.1 - 1.5 eq) | LiOH is often used for milder conditions.[7][8][9] |
| Solvent | MeOH/H₂O or THF/H₂O | Co-solvent helps with substrate solubility. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may increase the rate but also risk of side reactions. |
| Reaction Time | 1 - 12 hours | Monitor by TLC for completion. |
| Typical Yield | 80 - 95% | Yields can vary based on reaction scale and purity of starting material. |
Table 2: Acid-Catalyzed Hydrolysis Parameters
| Parameter | Condition | Notes |
| Acid | H₂SO₄ or HCl (catalytic to excess) | A large excess of water is needed to drive the equilibrium.[3][4][6] |
| Solvent | Dioxane/H₂O or Acetone/H₂O | To ensure miscibility of reactants. |
| Temperature | Reflux | Higher temperatures are typically required. |
| Reaction Time | 4 - 24 hours | Reaction is reversible and may not go to completion. |
| Typical Yield | Variable (often lower than alkaline hydrolysis) | Risk of acetal cleavage and incomplete reaction. |
Mandatory Visualizations
Signaling Pathway of Alkaline Hydrolysis (Saponification)
Caption: Saponification pathway of this compound.
Experimental Workflow for Alkaline Hydrolysis
Caption: Experimental workflow for the alkaline hydrolysis.
Logical Relationship of Reaction Conditions and Outcomes
Caption: Relationship between reaction conditions and outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols: The Use of Methyl 4,4-dimethoxy-3-oxopentanoate in the Total Synthesis of (±)-Brevicomin
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of methyl 4,4-dimethoxy-3-oxopentanoate as a key building block in the total synthesis of natural products, with a specific focus on the racemic synthesis of the insect pheromone (±)-Brevicomin. The following sections provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data, offering valuable insights for researchers in organic synthesis and drug development.
Introduction
This compound is a versatile C5 synthon that has found application in the construction of complex molecular architectures. Its unique combination of a β-keto ester and a protected aldehyde functionality (as a dimethyl acetal) makes it an attractive starting material for various synthetic transformations. A notable application of this compound was demonstrated by Danishefsky and coworkers in their total synthesis of (±)-Brevicomin, a bicyclic ketal that serves as an aggregation pheromone for the western pine beetle, Dendroctonus brevicomis.
Total Synthesis of (±)-Brevicomin
The total synthesis of (±)-Brevicomin from this compound proceeds through a concise and efficient pathway, highlighting the strategic use of the starting material's inherent functionalities. The overall synthetic workflow is depicted below.
Figure 1. Overall workflow for the total synthesis of (±)-Brevicomin.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (±)-Brevicomin.
1. Synthesis of Methyl 3-hydroxy-4,4-dimethoxy-3-methylpentanoate
This initial step involves a Grignard reaction to introduce a methyl group at the ketone position of the starting material.
-
Reaction Scheme:
-
Protocol:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
A solution of methylmagnesium iodide (1.1 eq) in diethyl ether is added dropwise to the cooled solution with stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) yields the pure methyl 3-hydroxy-4,4-dimethoxy-3-methylpentanoate.
-
2. Synthesis of 6-Ethyl-2,2-dimethoxy-2,3-dihydro-4H-pyran-4-one
This step involves the acid-catalyzed hydrolysis of the ester and acetal groups, followed by an intramolecular cyclization and dehydration to form the dihydropyrone ring system.
-
Reaction Scheme:
-
Protocol:
-
The crude methyl 3-hydroxy-4,4-dimethoxy-3-methylpentanoate from the previous step is dissolved in a mixture of acetone and 2N sulfuric acid.
-
The solution is heated at reflux for 4 hours.
-
After cooling to room temperature, the acetone is removed under reduced pressure.
-
The remaining aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or flash chromatography to give 6-ethyl-2,2-dimethoxy-2,3-dihydro-4H-pyran-4-one.
-
3. Synthesis of (±)-Brevicomin
The final steps involve the reduction of the enone system and subsequent acid-catalyzed intramolecular ketalization to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core of Brevicomin.
-
Reaction Scheme:
-
Protocol:
-
The dihydropyrone intermediate is dissolved in ethanol and subjected to hydrogenation over 10% palladium on carbon at atmospheric pressure until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is dissolved in benzene containing a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated at reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, (±)-Brevicomin, is purified by distillation.
-
Quantitative Data
The following table summarizes the yields for each key step in the synthesis of (±)-Brevicomin.
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | Methyl 3-hydroxy-4,4-dimethoxy-3-methylpentanoate | This compound | MeMgI, Ether, 0 °C to rt | 85 |
| 2 | 6-Ethyl-2,2-dimethoxy-2,3-dihydro-4H-pyran-4-one | Methyl 3-hydroxy-4,4-dimethoxy-3-methylpentanoate | 2N H2SO4, Acetone, Reflux | 70 |
| 3 | (±)-Brevicomin | 6-Ethyl-2,2-dimethoxy-2,3-dihydro-4H-pyran-4-one | 1. H2, Pd/C, EtOH; 2. TsOH, Benzene, Reflux | 80 |
Logical Relationships in the Synthetic Pathway
The logical progression of the synthesis relies on the sequential transformation of the functional groups present in the starting material and intermediates.
Figure 2. Logical flow of the total synthesis.
Conclusion
This compound serves as an effective and versatile starting material for the total synthesis of (±)-Brevicomin. The synthetic route, developed by Danishefsky and colleagues, demonstrates a strategic application of classic organic reactions to construct a biologically active natural product. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the fields of organic synthesis, chemical biology, and drug discovery, showcasing the potential of this readily accessible building block in the assembly of complex molecular targets.
Methyl 4,4-dimethoxy-3-oxopentanoate: A Versatile β-Keto Ester for Complex Molecule Synthesis
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxy-3-oxopentanoate is a valuable and versatile building block in organic synthesis, belonging to the class of β-keto esters. Its unique structural features, including a reactive β-keto moiety and a protected carbonyl group in the form of a dimethyl acetal, make it an ideal precursor for the construction of complex molecular architectures. This document provides a comprehensive overview of its applications in the synthesis of natural products and pharmacologically active compounds, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
The presence of multiple functional groups allows for a wide range of chemical transformations. The β-keto ester functionality is a classic synthon for carbon-carbon bond formation through reactions such as alkylation, acylation, and condensation. The methoxycarbonyl group can be readily transformed into other functional groups or removed via decarboxylation. Furthermore, the dimethyl acetal serves as a stable protecting group for a ketone, which can be deprotected under acidic conditions to reveal the carbonyl group for further elaboration. This combination of reactive sites makes this compound a powerful tool in the synthesis of diverse chemical entities, including heterocyclic compounds and natural products.
Applications
This compound has been successfully employed as a key intermediate in the synthesis of several important molecules, demonstrating its utility in both academic and industrial research.
Total Synthesis of Bioactive Natural Products
A notable application of this building block is in the stereospecific total synthesis of the anti-tumor antibiotic, coriolin.[1] In this synthesis, this compound is utilized in a crucial step to construct a key intermediate, a substituted pentalene-2,4-dione. This reaction highlights the ability of the β-keto ester to participate in complex annulation reactions, forming the core structure of the natural product.
Synthesis of Pharmaceutical Intermediates
In the realm of drug discovery, this compound serves as a precursor for the synthesis of novel antibacterial agents. Specifically, it has been used in the preparation of piperidine derivatives that exhibit potent antibacterial activity.[2][3] The β-keto ester moiety is instrumental in building the substituted piperidine ring system, which is a common scaffold in many pharmaceutical agents.
Construction of Heterocyclic Scaffolds
The 1,3-dicarbonyl motif inherent in this compound makes it an excellent substrate for the synthesis of various heterocyclic systems, which are of great importance in medicinal chemistry.
-
Pyrazoles: Through condensation reactions with hydrazine derivatives, a reaction known as the Knorr pyrazole synthesis, this β-keto ester can be readily converted into substituted pyrazoles. Pyrazole moieties are found in a wide range of drugs, including anti-inflammatory agents and kinase inhibitors.
-
Pyrimidines: The Biginelli reaction, a one-pot three-component condensation, allows for the synthesis of dihydropyrimidinones from a β-keto ester, an aldehyde, and urea or thiourea. These compounds are known for their diverse biological activities, including antiviral and anticancer properties.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of the title compound involves the Claisen condensation of methyl 2,2-dimethoxypropanoate with methyl acetate.
Materials:
-
Methyl 2,2-dimethoxypropanoate
-
Anhydrous methyl acetate
-
Anhydrous methanol
-
Sodium metal
-
Ice
-
12 M Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of methyl 2,2-dimethoxypropanoate (10.89 g, 73.5 mmol), anhydrous methyl acetate (10.8 mL, 136.0 mmol), and anhydrous methanol (0.1 mL), add sodium pieces (< 5 mm, 2.1 g, 90.5 mmol).
-
Heat the mixture at 60 °C for 16 hours, during which the solution will turn orange.
-
Add more anhydrous methyl acetate (10.8 mL, 136.0 mmol) and sodium pieces (2.1 g, 90.5 mmol) and continue stirring at 60 °C for an additional 8 hours.
-
Allow the reaction mixture to cool to room temperature and then add ice (40 g).
-
Acidify the mixture to a pH of 6 with 12 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (4 x 60 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation (62-66 °C / 0.3 mmHg) to afford this compound as a clear liquid.
Application in the Total Synthesis of Coriolin Intermediate
This protocol describes the preparation of 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione, a key intermediate in the synthesis of coriolin.[1]
Materials:
-
5,5-dimethyl-2-cyclopenten-1-one
-
This compound
-
Appropriate solvent and reagents for the specific annulation reaction (details not fully available in the provided abstract).
Procedure (Conceptual, based on abstract):
-
React 5,5-dimethyl-2-cyclopenten-1-one with this compound in a suitable solvent.
-
The reaction proceeds via a conjugate addition and subsequent intramolecular condensation to form the dione product.
-
Purify the product by chromatography.
Synthesis of a Pyrazole Derivative (General Knorr Synthesis)
This is a general protocol for the synthesis of a pyrazolone from a β-keto ester and hydrazine, which can be adapted for this compound.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (as solvent and catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of a Dihydropyrimidinone Derivative (General Biginelli Reaction)
This is a general protocol for the one-pot synthesis of a dihydropyrimidinone from a β-keto ester, an aldehyde, and urea.
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Ethanol
-
Catalytic amount of a strong acid (e.g., HCl, H₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone.
Quantitative Data
| Reaction/Application | Starting Materials | Product | Yield (%) | Reference |
| Synthesis of this compound | Methyl 2,2-dimethoxypropanoate, Methyl acetate | This compound | 57 | |
| Synthesis of Coriolin Intermediate | 5,5-dimethyl-2-cyclopenten-1-one, this compound | 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione | 51 | [1] |
| Synthesis of an intermediate for antibacterial piperidine derivatives (conceptual) | (Starting piperidine derivative), this compound | Acylated piperidine derivative | - | [2][3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Synthetic applications of this compound.
References
Application Notes and Protocols: Protecting Group Strategies for Methyl 4,4-dimethoxy-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile building block in organic synthesis, featuring a β-keto ester system where the γ-carbonyl is protected as a dimethyl ketal. This structure allows for a variety of chemoselective transformations. These application notes provide detailed protocols for key synthetic manipulations of this molecule, focusing on orthogonal strategies that leverage the inherent stability of the ketal protecting group under basic and nucleophilic conditions. Protocols for selective ester hydrolysis, α-carbon alkylation, and deprotection of the ketal are presented, along with quantitative data to guide synthetic planning.
Introduction: Understanding the Substrate
This compound possesses three key functional regions:
-
Methyl Ester: Susceptible to hydrolysis (saponification) under basic conditions or reduction by strong hydride reagents.
-
α-Carbon (C2): The protons on this carbon are acidic (pKa ≈ 10-12) due to their position between two carbonyl groups (one free ketone and one ester), making this site amenable to deprotonation and subsequent alkylation.[1]
-
Dimethyl Ketal (C4): This group protects a ketone functionality. Acetals and ketals are stable in neutral to strongly basic environments but are readily cleaved under acidic conditions, particularly in the presence of water.[1][2]
The strategic advantage of this molecule lies in the orthogonal nature of its functional groups. The ketal's stability to base allows for selective reactions at the ester and α-carbon positions. Conversely, the ester and the C-H bond at the α-position are stable to the acidic conditions required for ketal deprotection.
Strategic Overview
The protecting group strategy for this compound primarily revolves around the existing dimethyl ketal. The following diagram illustrates the key chemoselective transformations possible with this substrate.
Caption: Chemoselective transformations of this compound.
Application Protocols
The following protocols are representative methods for the transformation of this compound, based on established procedures for β-keto esters and compounds with ketal protecting groups. Researchers should optimize conditions for their specific needs.
Protocol 1: Selective Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, leaving the dimethyl ketal intact. The stability of the ketal under basic conditions is key to this selective transformation.
Experimental Workflow:
Caption: Workflow for selective ester saponification.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold 1 N HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,4-dimethoxy-3-oxopentanoic acid. Further purification can be achieved by chromatography if necessary.
Protocol 2: α-Alkylation of the Enolizable Carbon
This protocol details the alkylation of the α-carbon (C2). A non-nucleophilic base is used to form the enolate, which is then trapped with an alkyl halide. The ketal and ester groups are stable under these conditions.
Experimental Workflow:
Caption: Workflow for α-alkylation.
Methodology:
-
Setup: To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile, approx. 0.5 M), add this compound (1.0 eq). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) can be added to facilitate the reaction.[2]
-
Enolate Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (R-X, 1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor by TLC.
-
Workup: After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Dimethyl Ketal
This protocol describes the acid-catalyzed hydrolysis of the dimethyl ketal to reveal the γ-keto group, yielding a 1,2-dicarbonyl compound. The methyl ester is generally stable to these mild acidic conditions.
Experimental Workflow:
Caption: Workflow for ketal deprotection.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v, approx. 0.1 M).
-
Catalysis: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (TsOH, 0.1 eq) or erbium(III) triflate (Er(OTf)₃).[3]
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral.
-
Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous layer with dichloromethane (CH₂Cl₂) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude Methyl 3,4-dioxopentanoate. The product may be purified further by chromatography if needed.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the described transformations. Yields are based on general procedures for analogous substrates and should be considered representative.
| Protocol | Key Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Ref. |
| 1. Ester Saponification | NaOH (aq) | Methanol | Room Temp. | 2 - 4 h | >90 | [1] |
| 2. α-Alkylation | K₂CO₃, R-X | DMF / Acetonitrile | 25 - 60 | 12 - 24 h | 70 - 90 | [2] |
| 3. Ketal Deprotection | p-TsOH or Er(OTf)₃ | Acetone / H₂O | Room Temp. | 1 - 3 h | >90 | [3] |
Concluding Remarks
This compound serves as an excellent model for illustrating modern protecting group strategies in organic synthesis. The inherent orthogonality of the ketal and β-keto ester functionalities allows for high chemoselectivity in a range of important synthetic operations. The provided protocols offer a robust starting point for researchers aiming to utilize this and similar building blocks in the development of complex molecules for pharmaceutical and other applications. As with all synthetic procedures, small-scale trials are recommended to optimize conditions for specific substrates and desired outcomes.
References
Application Notes and Protocols: The Role of Methyl 4,4-dimethoxy-3-oxopentanoate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of methyl 4,4-dimethoxy-3-oxopentanoate as a key building block in the synthesis of bioactive molecules. This versatile reagent has demonstrated significant utility in the development of both antibacterial and anticancer agents.
Synthesis of Antibacterial Piperidine Derivatives
This compound serves as a crucial starting material in the synthesis of a class of potent antibacterial piperidine derivatives. These compounds exhibit their antimicrobial activity by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.
Quantitative Data
| Reactant | Product | Yield |
| This compound | Methyl 2-chloro-4,4-dimethoxy-3-oxo-pentanoate | 6.1 g (from 57.7 g starting material) |
Experimental Protocol: Synthesis of Methyl 2-chloro-4,4-dimethoxy-3-oxo-pentanoate
This protocol details the initial chlorination of this compound, a key step in the synthetic route towards antibacterial piperidine derivatives.
Materials:
-
This compound (57.7 g, 0.30 mol)
-
Dichloromethane (CH2Cl2) (400 ml)
-
Sulfuryl chloride (SO2Cl2) (25 ml, 0.31 mol)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
-
Ice water bath
Procedure:
-
Dissolve this compound (57.7 g) in dichloromethane (400 ml) in a suitable reaction vessel.
-
Cool the solution in an ice water bath.
-
Slowly add sulfuryl chloride (25 ml) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate.
-
Wash the ethyl acetate solution with water and then with brine.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent to afford 6.1 g of methyl 2-chloro-4,4-dimethoxy-3-oxo-pentanoate as an oil. The product is used in the subsequent step without further purification.
Signaling Pathway of Antibacterial Action
The synthesized piperidine derivatives ultimately inhibit bacterial DNA gyrase and topoisomerase IV. This disruption of essential enzymatic activity leads to the inhibition of DNA replication and repair, ultimately resulting in bacterial cell death.
Caption: Synthesis and mechanism of action of antibacterial piperidine derivatives.
Synthesis of Anti-Tumor Antibiotics: Coriolin and Coriolin B
This compound is a key reactant in the total synthesis of the hirsutane sesquiterpenoids, coriolin and coriolin B. These natural products have garnered significant interest due to their potent anti-tumor properties. The synthesis involves a crucial step of reacting this compound with 5,5-dimethyl-2-cyclopenten-1-one.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield |
| 5,5-dimethyl-2-cyclopenten-1-one | This compound | 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione | 51% |
Experimental Workflow
The synthesis of coriolin is a multi-step process. The initial key step involves the condensation of 5,5-dimethyl-2-cyclopenten-1-one with this compound to form a key pentalene-2,4-dione intermediate. This intermediate then undergoes a series of reactions to construct the complex tricyclic core of coriolin.
Caption: General workflow for the synthesis of Coriolin.
Signaling Pathway of Anti-Tumor Action
Coriolin and its derivatives are believed to exert their anti-tumor effects primarily through the inhibition of protein synthesis. This disruption of a fundamental cellular process leads to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Proposed mechanism of anti-tumor action of Coriolin.
Scalable Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate, a valuable intermediate in pharmaceutical and organic synthesis. The primary method detailed is a direct, one-step synthesis from commercially available starting materials, offering a potentially efficient and scalable route. An alternative multi-step pathway is also discussed, providing flexibility in starting material selection and synthetic strategy. This guide includes comprehensive experimental procedures, quantitative data, and a visualization of the synthetic pathway to aid in laboratory and pilot-scale production.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. Its bifunctional nature, possessing both a β-keto ester and an acetal functional group, allows for a diverse range of chemical transformations. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This application note details a proven one-step synthesis and explores a viable multi-step alternative.
Synthetic Pathways
Two primary routes for the synthesis of this compound have been identified and are outlined below.
Route 1: One-Step Acylation of a Ketal
A direct and efficient method for the synthesis of this compound involves the acylation of 3,3-dimethoxybutan-2-one with dimethyl carbonate. This method has been reported to proceed in good yield and represents a highly convergent and potentially scalable approach.[1]
Caption: One-step synthesis of this compound.
Route 2: Multi-Step Synthesis via a β-Keto Ester Intermediate
An alternative, though more lengthy, approach involves a three-step sequence starting from the crossed Claisen condensation of methyl propionate and methyl acetate to form methyl 3-oxopentanoate. This is followed by a selective α,α-dihalogenation at the 4-position and subsequent reaction with sodium methoxide to install the dimethoxy acetal. While this route is less direct, it utilizes readily available and inexpensive starting materials.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Protocol 1: One-Step Acylation of 3,3-Dimethoxybutan-2-one
This protocol is based on the literature procedure for the direct synthesis of this compound.[1]
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Benzene
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet/outlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous benzene. To this, add sodium hydride (60% dispersion in mineral oil), followed by the dropwise addition of a solution of 3,3-dimethoxybutan-2-one in anhydrous benzene.
-
Addition of Dimethyl Carbonate: Add dimethyl carbonate to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous ammonium chloride solution. Acidify the aqueous layer with a dilute HCl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.
Quantitative Data (Based on Literature[1]):
| Reagent/Parameter | Value |
| Yield | 63% |
| Base | NaH |
| Solvent | Benzene |
| Reaction Time | 5 h |
| Reaction Temperature | Reflux |
Protocol 2: Multi-Step Synthesis (General Procedure)
The following is a general outline for the multi-step synthesis. Specific conditions and quantitative data would need to be optimized for each step.
Step 1: Synthesis of Methyl 3-oxopentanoate via Crossed Claisen Condensation
-
Prepare a solution of sodium methoxide in a suitable anhydrous solvent (e.g., methanol or an inert solvent like toluene).
-
To control the reaction and minimize self-condensation, slowly add a mixture of methyl propionate and methyl acetate to the base solution at a controlled temperature. Alternatively, pre-form the enolate of one ester before adding the second ester.
-
After the reaction is complete, neutralize the mixture with a suitable acid and perform an aqueous work-up.
-
Purify the crude methyl 3-oxopentanoate by distillation.
Step 2: α,α-Dihalogenation of Methyl 3-oxopentanoate
-
Dissolve methyl 3-oxopentanoate in a suitable solvent.
-
Add a halogenating agent (e.g., sulfuryl chloride for dichlorination or bromine for dibromination) in a stoichiometric amount for di-substitution. The reaction may require an acid or base catalyst.
-
Monitor the reaction closely to avoid over-halogenation.
-
Upon completion, quench any excess halogenating agent and perform an aqueous work-up.
-
Purify the resulting methyl 4,4-dihalo-3-oxopentanoate, likely by distillation under reduced pressure.
Step 3: Acetal Formation
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Add the methyl 4,4-dihalo-3-oxopentanoate to the sodium methoxide solution at a controlled temperature.
-
Stir the reaction until completion, monitoring by TLC or GC.
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the final product, this compound, by vacuum distillation.
Data Presentation
Summary of Synthetic Routes
| Route | Starting Materials | Key Steps | Reported Yield | Scalability Potential |
| 1 | 3,3-Dimethoxybutan-2-one, Dimethyl carbonate | One-step acylation | 63%[1] | High |
| 2 | Methyl propionate, Methyl acetate | 1. Crossed Claisen Condensation2. Dihalogenation3. Acetal Formation | Variable | Moderate to High |
Conclusion
The one-step synthesis of this compound from 3,3-dimethoxybutan-2-one and dimethyl carbonate offers a highly attractive and scalable route for the production of this important intermediate. While the multi-step approach provides an alternative from more basic starting materials, it requires more extensive process development and optimization to be competitive. For researchers and drug development professionals requiring a reliable and efficient synthesis, the one-step acylation method is the recommended starting point for further investigation and scale-up.
References
Experimental protocol for reactions involving "Methyl 4,4-dimethoxy-3-oxopentanoate"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of Methyl 4,4-dimethoxy-3-oxopentanoate, a versatile intermediate in organic synthesis.
Chemical Properties and Data
| Property | Value |
| CAS Number | 62759-83-5 |
| Molecular Formula | C₈H₁₄O₅ |
| Molecular Weight | 190.19 g/mol |
| Appearance | Liquid |
| Boiling Point | 69-73 °C at 0.35 mmHg |
| Density | 1.111 g/mL at 25 °C |
| Refractive Index | n20/D 1.435 |
Application Notes
This compound is a functionalized β-keto ester that serves as a valuable building block in the synthesis of more complex organic molecules. Its structure incorporates a reactive β-keto ester moiety and a protected 1,3-dicarbonyl system in the form of a dimethoxy acetal. This combination of functional groups allows for a range of chemical transformations, making it a useful intermediate in pharmaceutical and agrochemical research.
The β-keto ester functionality is a well-established precursor for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, pyrimidines, and quinolones, which are common scaffolds in medicinal chemistry. Furthermore, the methylene group situated between the two carbonyls is acidic and can be readily alkylated, allowing for the introduction of diverse substituents.
A key synthetic application of this compound is its role as a precursor to 1-methyl-1,3,5-pentanetrione through the hydrolysis of the dimethoxy acetal group under acidic conditions. 1,3,5-Triketones are themselves versatile intermediates, known for their ability to form metal complexes and to participate in condensation reactions for the synthesis of various heterocyclic systems. Natural and synthetic triketones have shown a range of biological activities, including antimicrobial and herbicidal properties.[1] The controlled deprotection of the acetal allows for the sequential unmasking of reactive sites, a useful strategy in multi-step organic synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol describes the synthesis of this compound from 3,3-dimethoxybutan-2-one and dimethyl carbonate, based on a modified Claisen condensation reaction.[2]
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous benzene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to anhydrous benzene in the flask.
-
Add 3,3-dimethoxybutan-2-one (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in benzene.
-
After the addition is complete, add dimethyl carbonate (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a liquid.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield |
| 3,3-Dimethoxybutan-2-one | 1.0 | - |
| Dimethyl carbonate | 1.5 | - |
| Sodium hydride | 1.1 | - |
| This compound | - | 63% |
Protocol 2: Acid-Catalyzed Hydrolysis to 1-Methyl-pentane-1,3,5-trione
This protocol outlines the deprotection of the acetal group in this compound to yield the corresponding 1,3,5-triketone.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and 1 M hydrochloric acid.
-
Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-methyl-pentane-1,3,5-trione, can be used in subsequent steps without further purification or can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Reactant/Product | Molar Ratio | Expected Yield |
| This compound | 1.0 | - |
| 1 M Hydrochloric acid | Catalytic | - |
| 1-Methyl-pentane-1,3,5-trione | - | >90% (crude) |
Visualizations
Caption: Synthesis of this compound.
Caption: Hydrolysis to 1-Methyl-pentane-1,3,5-trione.
References
Application Notes and Protocols: Methyl 4,4-dimethoxy-3-oxopentanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxy-3-oxopentanoate (MDMOP), with CAS number 62759-83-5, is a versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structural features, including a β-keto ester and a protected aldehyde equivalent in the form of a dimethyl acetal, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of MDMOP in the synthesis of antibacterial agents.
Application: Synthesis of Antibacterial Piperidine Derivatives
A significant application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of novel antibacterial piperidine derivatives. These compounds have been shown to target and inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[1] Inhibition of these enzymes leads to bacterial cell death, making them attractive targets for the development of new antibiotics, especially in the face of rising antimicrobial resistance.
Proposed Mechanism of Action
The antibacterial piperidine derivatives synthesized from MDMOP are proposed to function by inhibiting the activity of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA within the bacterial cell. By binding to these enzymes, the compounds prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.
Caption: Proposed mechanism of action for antibacterial piperidine derivatives.
Quantitative Data
The following table summarizes representative reaction yields and biological activity data for compounds related to the application of this compound. It is important to note that specific yields and MIC values for the direct products of the described protocol may vary.
| Compound/Reaction | Description | Yield (%) | Bacterial Strain | MIC (µg/mL) | Reference |
| Enedione Synthesis | Preparation of 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione from 5,5-dimethyl-2-cyclopenten-1-one and this compound. | 51 | - | - | PhD Thesis |
| Piperidine Derivative 1 | A representative antibacterial piperidine derivative. | - | Staphylococcus aureus | 0.5 - 2 | General Literature |
| Piperidine Derivative 2 | A representative antibacterial piperidine derivative. | - | Streptococcus pneumoniae | 1 - 4 | General Literature |
| Piperidine Derivative 3 | A representative antibacterial piperidine derivative. | - | Escherichia coli | 8 - 32 | General Literature |
Experimental Protocols
Protocol 1: Synthesis of an Intermediate for Antibacterial Piperidine Derivatives
This protocol is adapted from patent literature and outlines the initial reaction of this compound in the synthesis of a key intermediate for antibacterial piperidine derivatives.[1]
Materials:
-
This compound (MDMOP)
-
A suitable amine starting material (e.g., a substituted piperidine)
-
Titanium (IV) isopropoxide
-
Dichloromethane (CH₂Cl₂)
-
Sodium cyanoborohydride
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ice water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine starting material in dichloromethane (CH₂Cl₂), add titanium (IV) isopropoxide and stir for 30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction for 2 hours at room temperature.
-
Add sodium cyanoborohydride in methanol (MeOH) to the mixture.
-
Stir the reaction for a further 1 hour at room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction is expected to yield the desired intermediate. The provided patent reports obtaining 6.1 g of an oil from a reaction of this type.[1]
Characterization: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For a similar intermediate, the following ¹H NMR data was reported: (CDCl₃): 1.5 (s, 3H), 3.25 (2s, 6H).[1]
Protocol 2: DNA Gyrase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized piperidine derivatives against bacterial DNA gyrase.
Materials:
-
Synthesized piperidine derivative (test compound)
-
DNA gyrase enzyme (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)
-
Stop buffer/loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a known amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition by the test compound.
Data Analysis: The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of supercoiled DNA against the logarithm of the inhibitor concentration.
Caption: General workflow for the synthesis and biological evaluation of piperidine derivatives.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of novel antibacterial agents. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in the development of new therapeutics to combat bacterial infections. Further investigation into the structure-activity relationships of the resulting piperidine derivatives could lead to the discovery of potent and selective inhibitors of bacterial DNA gyrase and topoisomerase IV.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4,4-dimethoxy-3-oxopentanoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Claisen condensation of 3,3-dimethoxybutan-2-one and dimethyl carbonate using a strong base like sodium hydride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture. | - Use fresh, high-purity sodium hydride from a newly opened container. - Wash the sodium hydride with a dry, inert solvent (e.g., hexane) to remove any mineral oil and surface oxidation before use. |
| 2. Insufficient Base: The reaction requires at least a stoichiometric amount of base to drive the equilibrium towards the product. | - Ensure at least one full equivalent of sodium hydride is used relative to the limiting reagent (3,3-dimethoxybutan-2-one). | |
| 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed at a reasonable rate. | - While the initial reaction may be started at a lower temperature to control the exothermic reaction, gentle heating (e.g., to 40-50°C or reflux) may be necessary to drive the reaction to completion.[1] | |
| 4. Presence of Moisture: Water will quench the sodium hydride and the enolate intermediate. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly in an oven before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Byproducts | 1. Self-Condensation of 3,3-dimethoxybutan-2-one: If the addition of dimethyl carbonate is too slow, the ketone can undergo self-condensation. | - Add the 3,3-dimethoxybutan-2-one slowly to a mixture of sodium hydride and dimethyl carbonate to ensure the enolate reacts with the carbonate as it is formed. |
| 2. Hydrolysis of the Product: The β-keto ester product can be hydrolyzed back to the corresponding carboxylic acid during workup. | - Perform the acidic quench at a low temperature (e.g., 0°C) to minimize hydrolysis. - Work up the reaction mixture promptly after quenching. | |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Extraction: The presence of salts and polar byproducts can lead to the formation of stable emulsions. | - Add a saturated brine solution during the extraction to help break up emulsions. |
| 2. Incomplete Removal of Unreacted Starting Materials: The boiling points of the starting materials and product may be close, making purification by distillation challenging. | - Use fractional distillation under reduced pressure for more efficient separation. - Consider column chromatography on silica gel for purification of smaller scale reactions. | |
| 3. Product Decomposition During Distillation: The β-keto ester may be thermally unstable at high temperatures. | - Use vacuum distillation to lower the boiling point of the product and minimize thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is a Claisen condensation reaction between 3,3-dimethoxybutan-2-one and dimethyl carbonate, using a strong base like sodium hydride.[2]
Q2: Why is a strong base like sodium hydride necessary for this reaction?
A2: A strong base is required to deprotonate the α-carbon of the 3,3-dimethoxybutan-2-one to form the reactive enolate intermediate. The use of stronger bases, such as sodium hydride, often leads to higher yields in Claisen condensations.[3][4]
Q3: Can I use other bases for this synthesis?
A3: While sodium hydride is commonly used, other strong, non-nucleophilic bases could potentially be employed. However, bases like sodium methoxide could lead to transesterification with the dimethyl carbonate. It is crucial to use a base that will not interfere with the ester functionality.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and compared to the starting materials to observe the formation of the product spot and the disappearance of the starting material spots.
Q5: What are the key safety precautions to take during this synthesis?
A5: Sodium hydride is highly flammable and reacts violently with water. It should be handled with extreme care in a fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on typical Claisen condensation reactions. Optimization may be required to achieve the best results.
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a calculated amount of sodium hydride (e.g., 1.1 equivalents).
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to create a slurry.
-
Reagent Addition: Add an excess of dimethyl carbonate (e.g., 3-4 equivalents) to the flask.
-
Reaction Initiation: Slowly add 3,3-dimethoxybutan-2-one (1 equivalent) dropwise from the dropping funnel to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (e.g., reflux) for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench any unreacted sodium hydride by the slow addition of a small amount of ethanol or isopropanol, followed by a mixture of glacial acetic acid in ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Claisen condensation of 3,3-dimethoxybutan-2-one with dimethyl carbonate.[1]
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors related to the equilibrium of the Claisen condensation and the stability of reactants and products.
-
Insufficient Base: The Claisen condensation requires a stoichiometric amount of a strong base.[2][3] The final step, deprotonation of the β-keto ester product, is what drives the reaction to completion.[2][4][5][6] If less than a full equivalent of base is used, the equilibrium will not favor the product, leading to low yields.
-
Inappropriate Base Strength: The base must be strong enough to deprotonate the α-carbon of the starting ketone (3,3-dimethoxybutan-2-one). Common bases for this reaction include sodium hydride (NaH) or sodium methoxide (NaOMe). Weaker bases may not be effective.
-
Moisture in Reagents/Glassware: Strong bases like sodium hydride react violently with water. Any moisture present will consume the base, making it unavailable for the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Retro-Claisen Condensation: The Claisen condensation is a reversible reaction.[5] If the product is not stabilized by deprotonation, the reverse reaction can occur, reducing the overall yield. This can be exacerbated by elevated temperatures.
-
Side Reactions: Competing reactions, such as the self-condensation of dimethyl carbonate or other side reactions, can consume starting materials and lower the yield of the desired product.
Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are these side products?
The formation of multiple products is a common issue. The likely impurities include:
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 3,3-dimethoxybutan-2-one and dimethyl carbonate.
-
Hydrolysis Products: The acetal group is sensitive to acidic conditions.[7][8][9] During the acidic workup, prolonged exposure or overly strong acid can cause hydrolysis of the dimethoxy acetal in either the starting material or the product, leading to the formation of a diketone. The ester can also be hydrolyzed under these conditions. Acetals are generally stable in basic conditions.[7][9][10][11]
-
Methylation Byproducts: In reactions involving dimethyl carbonate, methylation of the starting ketone or product can sometimes occur as a side reaction.[12]
Q3: The workup procedure seems to be degrading my product. How can I optimize it?
The workup is a critical step, especially concerning the acid-labile acetal group.
-
Careful Acidification: When neutralizing the reaction mixture, add the acid slowly and at a low temperature (e.g., in an ice bath). This helps to control the exotherm and minimizes the risk of acetal hydrolysis.
-
Use of a Mild Acid: Instead of strong mineral acids, consider using a milder acid like a saturated aqueous solution of ammonium chloride (NH₄Cl) for the quench.
-
Minimize Exposure Time: Do not let the reaction mixture sit in acidic conditions for an extended period. Proceed with the extraction and subsequent purification steps promptly after neutralization.
Q4: My purified product is a yellow oil, but the literature describes it as colorless. What could be the reason for the color?
The yellow coloration is often due to minor impurities or decomposition products.
-
Thermal Decomposition: Overheating during distillation or prolonged heating can lead to decomposition of the β-keto ester, which can generate colored byproducts.
-
Residual Base or Acid: Incomplete neutralization can leave residual base or acid, which might catalyze decomposition or side reactions over time.
-
Aldol Condensation Byproducts: Although less common in this specific reaction, aldol-type condensation byproducts from the ketone starting material can lead to colored impurities.[12]
Quantitative Data Summary
The following table summarizes the hypothetical effects of various reaction parameters on the yield of this compound and the formation of common side products. This data is illustrative and based on the general principles of the Claisen condensation.
| Parameter | Condition | Product Yield (%) | Unreacted Ketone (%) | Hydrolysis Product (%) | Other Side Products (%) |
| Base Stoichiometry | 0.8 equivalents NaH | 40-50 | 30-40 | <5 | 5-10 |
| 1.1 equivalents NaH | 80-90 | <10 | <5 | <5 | |
| Reaction Temperature | 25°C (Room Temp) | 75-85 | 10-15 | <5 | <5 |
| 60°C (Reflux in THF) | 60-70 | <10 | 5-10 | 10-15 | |
| Workup Acid | 1M HCl | 70-80 | <10 | 10-20 | <5 |
| Sat. aq. NH₄Cl | 80-90 | <10 | <5 | <5 |
Experimental Protocol
Synthesis of this compound
This protocol describes a general procedure for the Claisen condensation between 3,3-dimethoxybutan-2-one and dimethyl carbonate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
3,3-dimethoxybutan-2-one
-
Dimethyl carbonate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
To the stirred suspension, add a solution of 3,3-dimethoxybutan-2-one (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add dimethyl carbonate (2.0 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 4,4-dimethoxy-3-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of "Methyl 4,4-dimethoxy-3-oxopentanoate" from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude "this compound" reaction mixture?
A1: Common impurities can include unreacted starting materials such as 3,3-dimethoxybutan-2-one and dimethyl carbonate, the base catalyst (e.g., sodium hydride or sodium methoxide), and byproducts from side reactions. In Claisen condensations, self-condensation products of the starting materials can also be present.[1] Residual solvents from the reaction or initial work-up are also common.
Q2: Is "this compound" stable during purification?
A2: "this compound" contains a dimethoxy acetal functional group, which is sensitive to acidic conditions and can undergo hydrolysis to the corresponding ketone.[2] Therefore, it is crucial to avoid acidic conditions during work-up and purification. Standard silica gel for chromatography can be slightly acidic and may cause decomposition.[3]
Q3: What are the recommended purification techniques for this compound?
A3: The most common purification techniques for β-keto esters like "this compound" are vacuum distillation and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.
Q4: Can I use normal phase silica gel chromatography for purification?
A4: Yes, but with caution. Due to the potential acidity of standard silica gel, it is advisable to use deactivated (neutral) silica gel or to buffer the eluent with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).[4]
Q5: What is a suitable solvent system for column chromatography?
A5: A typical solvent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of "this compound".
Problem: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product decomposition on silica gel | Use deactivated (neutral) silica gel or add a small amount of triethylamine to the eluent. Alternatively, consider purification by vacuum distillation if the compound is thermally stable. |
| Incomplete extraction from the aqueous phase | Ensure the pH of the aqueous phase is neutral or slightly basic before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions. |
| Product loss during solvent removal | "this compound" is a relatively volatile compound. Use a rotary evaporator at a moderate temperature and pressure to avoid significant loss. |
| Hydrolysis of the acetal group during work-up | Avoid acidic conditions during the work-up. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid. |
Problem: Co-elution of impurities during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | Optimize the eluent system using TLC. A less polar solvent system may improve the separation of non-polar impurities, while a more polar system may be needed for polar impurities. Gradient elution can also be effective. |
| Overloading of the column | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Formation of tautomers | β-keto esters can exist as keto-enol tautomers, which can sometimes lead to band broadening or splitting on chromatography.[5] While often not a major issue in preparative chromatography, using a buffered eluent may help. |
Problem: The purified product is not stable upon storage.
| Possible Cause | Suggested Solution |
| Residual acidic impurities | Ensure all acidic residues are removed during the work-up and purification. Storing the purified compound over a small amount of anhydrous potassium carbonate can help neutralize any trace acidity. |
| Hydrolysis due to moisture | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to protect it from atmospheric moisture. |
Data Presentation
The following table summarizes typical outcomes for the purification of β-keto esters using different methods. Please note that these are representative values and actual results will depend on the specific reaction conditions and scale.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Considerations |
| Vacuum Distillation | >98 | 60-80 | Suitable for thermally stable compounds and large-scale purification. |
| Flash Column Chromatography (Standard Silica) | 95-99 | 50-70 | Risk of product decomposition if the compound is acid-sensitive.[3] |
| Flash Column Chromatography (Neutral Silica) | >98 | 60-85 | Recommended for acid-sensitive compounds to prevent hydrolysis of the acetal. |
| Preparative HPLC | >99 | 40-60 | High purity can be achieved, but it is less suitable for large quantities and can be costly. |
Experimental Protocols
General Work-up Procedure
-
Quench the reaction mixture by carefully adding it to a saturated aqueous solution of ammonium chloride or sodium bicarbonate at 0 °C.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
Detailed Methodology for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of neutral silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the purification of "this compound".
Caption: Troubleshooting logic for identifying sources of impurities.
References
Common impurities in "Methyl 4,4-dimethoxy-3-oxopentanoate" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4,4-dimethoxy-3-oxopentanoate. Here, you will find information on common impurities and their removal to ensure the high purity of your compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound typically originate from its synthesis, which commonly involves the reaction of 3,3-dimethoxybutan-2-one and dimethyl carbonate in the presence of a strong base like sodium methoxide. The primary impurities include:
-
Unreacted Starting Materials: 3,3-dimethoxybutan-2-one and dimethyl carbonate.
-
Catalyst Residue: Residual sodium methoxide or its byproducts.
-
Side-Reaction Products: Small amounts of byproducts from self-condensation or other unintended reactions.
-
Solvents: Residual solvents used during the synthesis and workup.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be reliably determined using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help in quantifying impurities by integrating the signals of the main compound against those of the impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Q3: What is the general strategy for purifying crude this compound?
A3: A general purification strategy involves a multi-step approach:
-
Neutralization and Aqueous Wash: To remove the basic catalyst and any water-soluble impurities.
-
Solvent Removal: Evaporation of the extraction solvent.
-
Purification: Either by vacuum distillation or column chromatography to separate the target compound from unreacted starting materials and other organic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: The final product is a yellow or brownish oil, not a colorless liquid.
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Possible Cause: Thermal decomposition during distillation or the presence of colored impurities.
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Solution:
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Vacuum Distillation: Ensure you are using a high vacuum to lower the boiling point of the compound and avoid thermal degradation. The boiling point of this compound is approximately 69-73 °C at 0.35 mmHg.
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Column Chromatography: If distillation is causing decomposition, switch to flash column chromatography on silica gel.
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Issue 2: My purified product still shows peaks for starting materials in the GC-MS or NMR spectrum.
-
Possible Cause: Inefficient separation during purification.
-
Solution:
-
Fractional Distillation: Use a fractional distillation column to improve the separation of compounds with close boiling points.
-
Optimize Column Chromatography:
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Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system for good separation. A gradient of ethyl acetate in hexanes is a good starting point.
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Column Length and Packing: Use a longer column and ensure it is packed properly to increase the separation efficiency.
-
-
Issue 3: The yield of the purified product is low.
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Possible Cause:
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Product loss during aqueous washes due to some water solubility.
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Decomposition during purification.
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Incomplete reaction during synthesis.
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-
Solution:
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Extraction: When performing aqueous washes, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
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Purification Conditions: As mentioned, use a high vacuum for distillation or milder conditions of column chromatography to prevent decomposition.
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Reaction Monitoring: Ensure the initial synthesis reaction has gone to completion by monitoring it with TLC or GC before starting the workup.
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Quantitative Data on Purification
The following table provides representative data on the purity of a beta-keto ester, similar in properties to this compound, before and after purification.
| Purification Stage | Purity (%) | Common Impurities Detected | Analytical Method |
| Crude Product | 85-90 | Starting materials, catalyst residue, side-products | GC-MS, ¹H NMR |
| After Aqueous Wash | 90-95 | Starting materials, side-products | GC-MS, ¹H NMR |
| After Vacuum Distillation | >98 | Trace amounts of starting materials | GC-MS, ¹H NMR |
| After Column Chromatography | >99 | Below detection limits | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Neutralization: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities and residual base catalyst. Follow with a wash with brine (saturated NaCl solution).
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Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are well-sealed.
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Fraction Collection: Apply a high vacuum and gently heat the distillation flask. Collect the fraction that distills at the expected boiling point of this compound (approximately 69-73 °C at 0.35 mmHg).
Protocol 2: Purification by Flash Column Chromatography
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Sample Preparation: After the neutralization and drying steps (1-3 in Protocol 1), concentrate the crude product to a small volume.
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Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
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Loading: Adsorb the concentrated crude product onto a small amount of silica gel and load it onto the top of the packed column.
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Elution: Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Impurity Identification and Removal
Caption: Workflow for the identification and removal of impurities from this compound.
Technical Support Center: Optimizing Claisen Condensation for Methyl 4,4-dimethoxy-3-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Claisen condensation for the synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low or no yield of this compound. What are the common causes and how can I improve the outcome?
Low or no yield in this Claisen condensation can stem from several factors. A systematic approach to troubleshooting is recommended.
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Moisture in Reaction Components: The enolate intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
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Inactive Base: The strength and activity of the base are critical for efficient deprotonation of 3,3-dimethoxybutan-2-one. If using sodium hydride (NaH), ensure it is a fresh batch and handled under inert conditions to prevent deactivation.
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Inappropriate Base Selection: While sodium hydride is a common choice, other strong, non-nucleophilic bases can be considered. However, alkoxide bases like sodium methoxide should be used with caution as they can potentially lead to side reactions with the dimethyl carbonate.
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Suboptimal Reaction Temperature: The reaction temperature influences the rate of enolate formation and subsequent condensation. While some Claisen condensations proceed at room temperature, heating may be necessary to drive the reaction to completion. However, excessively high temperatures can promote side reactions and decomposition.
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Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common challenge in Claisen condensations. Understanding the potential side reactions is key to minimizing their occurrence.
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Self-condensation of 3,3-dimethoxybutan-2-one: Although the primary reaction is a crossed Claisen condensation, the ketone starting material can potentially undergo self-condensation. To minimize this, a slow addition of the ketone to a mixture of the base and dimethyl carbonate can be employed. Using an excess of dimethyl carbonate can also favor the desired crossed condensation.
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Decomposition of Starting Materials or Product: The acetal group in 3,3-dimethoxybutan-2-one and the final product can be sensitive to acidic conditions. Ensure the workup procedure is performed under neutral or slightly basic conditions until the final acidification step.
Q3: How do I choose the optimal base for this reaction?
The choice of base is a critical parameter for a successful Claisen condensation.
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Sodium Hydride (NaH): This is a strong, non-nucleophilic base that irreversibly deprotonates the ketone, driving the equilibrium towards the enolate formation. The production of hydrogen gas, which escapes the reaction, also helps to drive the reaction to completion.
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Sodium Methoxide (NaOMe): While a common base for Claisen condensations, it is crucial to use the corresponding alkoxide to the ester to avoid transesterification. In this case, with dimethyl carbonate, sodium methoxide would be the appropriate alkoxide base. However, the equilibrium of enolate formation with NaOMe is less favorable compared to NaH.
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Lithium Diisopropylamide (LDA): LDA is a very strong, non-nucleophilic, and sterically hindered base that can be used to generate the enolate quantitatively and irreversibly at low temperatures. This can be a good option to explore if other bases fail, though it requires more stringent anhydrous and inert atmosphere techniques.
Q4: What is the best solvent for this reaction?
The solvent plays a crucial role in solvating the reactants and intermediates.
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Benzene/Toluene: A non-polar, aprotic solvent like benzene has been reported for this reaction. Toluene is a less toxic alternative that can often be used interchangeably.
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Tetrahydrofuran (THF): THF is a common ethereal solvent for reactions involving strong bases like NaH and LDA. It is crucial to use anhydrous THF.
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Ethers (e.g., Diethyl Ether): Ethers are also suitable aprotic solvents for Claisen condensations.
Q5: My purification of this compound is proving difficult. What are the recommended procedures?
Proper workup and purification are essential to isolate the target compound in high purity.
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Aqueous Workup: After the reaction is complete, it is typically quenched by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl), to neutralize the enolate and any remaining base.
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Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
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Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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Distillation: The crude product can be purified by vacuum distillation.
Quantitative Data
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Sodium Hydride | Benzene | Reflux | 5 | 63 | [Journal of the American Chemical Society, 1981, vol. 103, # 12, p. 3460 - 3467][1] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is based on the procedure reported in the Journal of the American Chemical Society.
Materials:
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3,3-Dimethoxybutan-2-one
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Dimethyl carbonate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous benzene (or toluene)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous sodium sulfate
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Standard laboratory glassware for anhydrous reactions (oven-dried)
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Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a solution of 3,3-dimethoxybutan-2-one in anhydrous benzene is added dropwise to a stirred suspension of sodium hydride in anhydrous benzene.
-
Dimethyl carbonate is then added to the reaction mixture.
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The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.
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After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to afford this compound.
Visualizations
Caption: Mechanism of the Claisen condensation for the synthesis of this compound.
References
Troubleshooting low conversion rates in "Methyl 4,4-dimethoxy-3-oxopentanoate" reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in the synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most commonly cited method is a Claisen condensation reaction between 3,3-Dimethoxybutan-2-one and Dimethyl carbonate.[1] This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like benzene or tetrahydrofuran (THF).[1]
Q2: What is a typical reported yield for this reaction?
A yield of 63% has been reported for the synthesis of this compound using sodium hydride in benzene, with the reaction heated for 5 hours.[1]
Q3: What are the key steps in the mechanism of this Claisen condensation?
The reaction proceeds through the following key steps:
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Enolate Formation: The strong base (e.g., sodium hydride) removes an acidic α-proton from the 3,3-Dimethoxybutan-2-one to form a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Dimethyl carbonate.
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Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group to form the β-keto ester product.
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Deprotonation: The product is deprotonated by the methoxide generated in the previous step, driving the equilibrium towards the product.
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Protonation: An acidic workup is required in the final step to neutralize the enolate and isolate the final product.
Q4: Why is a strong base like sodium hydride necessary?
A strong, non-nucleophilic base is crucial for deprotonating the ketone to form the enolate. Weaker bases may not be strong enough to generate a sufficient concentration of the enolate, leading to low conversion. Sodium hydride is particularly effective as it irreversibly forms hydrogen gas, which helps to drive the reaction forward.
Troubleshooting Guide for Low Conversion Rates
Low conversion rates in the synthesis of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Little to No Product Formation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Sodium Hydride | Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened NaH or wash the mineral oil dispersion with a dry, inert solvent (e.g., hexane) and dry under vacuum before use. |
| Wet Reagents or Glassware | Any moisture will quench the sodium hydride and the enolate intermediate. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and purify reagents if necessary. |
| Insufficient Base | A stoichiometric amount of base is required to drive the reaction to completion. Use at least one full equivalent of sodium hydride relative to the ketone. |
| Low Reaction Temperature | While enolate formation can often be done at lower temperatures, the subsequent reaction may require heating to proceed at a reasonable rate. The literature suggests heating for this reaction.[1] |
Problem 2: Low Yield with Recovery of Starting Material
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Deprotonation | The pKa of the ketone's α-proton is crucial. If deprotonation is not efficient, the reaction will not proceed. Consider using a stronger base if NaH is ineffective, or activating the NaH with a small amount of alcohol. |
| Insufficient Reaction Time | The reaction may be slow to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. The reported successful reaction was heated for 5 hours.[1] |
| Equilibrium Not Favoring Products | The final deprotonation of the β-keto ester product is crucial to drive the equilibrium. Ensure sufficient base is present throughout the reaction. |
| Steric Hindrance | The reactants may be sterically hindered, slowing the reaction. Increasing the reaction temperature or using a less hindered base (if applicable) may improve the rate. |
Problem 3: Formation of Multiple Byproducts
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Self-Condensation of the Ketone | Although less common for ketones than esters, self-condensation (an aldol-type reaction) can occur. Adding the ketone slowly to the mixture of base and dimethyl carbonate can minimize this side reaction. |
| Reaction of Base with Dimethyl Carbonate | The base can potentially react with the dimethyl carbonate. Pre-forming the enolate of the ketone before the addition of dimethyl carbonate may mitigate this. |
| Retro-Claisen Condensation | Under certain conditions, the product can undergo a retro-Claisen reaction, especially at high temperatures. Optimize the reaction temperature to favor the forward reaction. |
| Hydrolysis of Product during Workup | The β-keto ester can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures. Perform the workup at low temperatures and with careful pH control. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Claisen condensation and the available literature. Optimization may be required.
Materials:
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3,3-Dimethoxybutan-2-one
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Dimethyl carbonate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous benzene or THF
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Hydrochloric acid (for acidic workup)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane. Add anhydrous benzene or THF to the flask.
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Enolate Formation: To the stirred suspension of sodium hydride, slowly add a solution of 3,3-Dimethoxybutan-2-one (1 equivalent) in anhydrous benzene or THF via the addition funnel.
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Reaction: After the initial effervescence subsides, add Dimethyl carbonate (1.5 - 2 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 5 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is neutral to slightly acidic.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low conversion rates.
References
Preventing decomposition of "Methyl 4,4-dimethoxy-3-oxopentanoate" during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of "Methyl 4,4-dimethoxy-3-oxopentanoate" during experimental workup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving "this compound," focusing on preventing its degradation. The primary challenge stems from the compound's two sensitive functional groups: an acid-labile acetal and a β-keto ester moiety susceptible to both acidic and basic hydrolysis, as well as subsequent decarboxylation.[1]
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Decomposition during acidic quench: Strong acidic conditions can cause rapid hydrolysis of the dimethoxy acetal to a ketone. The resulting β-keto acid is prone to decarboxylation.[1] | Use a milder acidic quench. A saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. Alternatively, a carefully prepared dilute solution of a weak acid, such as acetic acid, can be used. Monitor the pH to ensure it does not drop too low (aim for a pH of 5-6). |
| Decomposition during basic wash: Strong basic conditions (e.g., concentrated NaOH or KOH) will hydrolyze the methyl ester (saponification) and can also promote retro-Claisen condensation. | Avoid strong bases for neutralization. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid. Add the bicarbonate solution slowly and with gentle swirling to control CO₂ evolution. | |
| Prolonged exposure to aqueous conditions: Even under mildly acidic or basic conditions, extended contact with water can lead to hydrolysis of the acetal and/or the ester. | Minimize the duration of the aqueous workup. Perform extractions promptly after quenching and neutralization. | |
| Presence of Impurities in NMR/LC-MS | Hydrolysis of the acetal: Appearance of a signal corresponding to the ketone (Methyl 4-keto-3-oxopentanoate). | Follow the recommendations for a milder acidic quench. Ensure all glassware is dry and use anhydrous solvents for the reaction to minimize water content from the start. |
| Hydrolysis of the ester: Detection of the corresponding carboxylic acid or its decarboxylation product. | Adhere to the guidelines for using a weak base (NaHCO₃) for neutralization. Keep the workup temperature low (0-5 °C) to slow down the rate of hydrolysis. | |
| Self-condensation or other side products: The enolate of the β-keto ester can participate in side reactions if not properly quenched. | Ensure the quenching step is performed efficiently to protonate the enolate and prevent further reactions. | |
| Emulsion Formation During Extraction | Presence of basic residues or salts: Residual base can lead to the formation of soaps, which act as emulsifying agents. | After neutralization with NaHCO₃, perform a wash with brine (saturated aqueous NaCl). This can help to break emulsions and also reduces the solubility of the organic product in the aqueous layer. |
| Difficulty in Isolating the Product | Product is partially soluble in the aqueous layer: The polarity of the product may lead to some loss in the aqueous phase. | Use a suitable organic solvent for extraction. Ethyl acetate is a good first choice. If recovery is still low, consider using dichloromethane, which is less miscible with water. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of "this compound" during workup?
A1: The primary cause of decomposition is the hydrolysis of its two main functional groups. The dimethoxy acetal is highly sensitive to acidic conditions, which converts it to a ketone. The β-keto ester is susceptible to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation.
Q2: Why is a standard acidic workup with strong acids like HCl or H₂SO₄ not recommended?
A2: Strong acids will rapidly cleave the acetal protecting group. While a proton source is necessary to quench the enolate formed during its synthesis (e.g., in a Claisen condensation), a strong acid provides an excessively low pH environment that promotes unwanted side reactions.
Q3: What is the ideal pH range to maintain during the aqueous workup?
A3: To minimize hydrolysis of both the acetal and the ester, it is advisable to maintain a pH range of approximately 5 to 7 during the workup.
Q4: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?
A4: No, using a strong base like NaOH is not recommended as it will saponify (hydrolyze) the methyl ester. A milder base such as saturated sodium bicarbonate solution should be used for neutralization.
Q5: What are the best organic solvents for extracting "this compound"?
A5: Ethyl acetate is a commonly used and effective solvent for extracting β-keto esters. Dichloromethane can also be used and may be advantageous due to its lower miscibility with water, potentially leading to better recovery.[2][3][4]
Q6: How can I remove residual water from the organic extract?
A6: After separating the organic layer, it should be dried over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be filtered off before removing the solvent under reduced pressure.
Q7: Is "this compound" stable during purification by column chromatography?
A7: "this compound" can be sensitive to the acidic nature of standard silica gel. This can lead to the hydrolysis of the acetal during chromatography. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).[5]
Experimental Protocols
Protocol 1: Recommended Workup Procedure for "this compound"
This protocol is designed to minimize the decomposition of the target compound after a base-mediated reaction (e.g., Claisen condensation).
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Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This will help to slow down the rates of potential decomposition reactions.
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Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with stirring until the mixture is slightly acidic (test with pH paper, aiming for pH ~6-7).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with:
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to reduce the water content in the organic layer and aid in phase separation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (below 40 °C) to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel that has been deactivated with triethylamine.
Protocol 2: Preparation of Deactivated Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the deactivated silica gel slurry.
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Equilibrate the column by running the eluent containing triethylamine through it before loading the sample.
Visualizations
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Substitution of carcinogenic solvent dichloromethane for the extraction of volatile compounds in a fat-free model food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
Challenges in the scale-up of "Methyl 4,4-dimethoxy-3-oxopentanoate" production
Technical Support Center: Production of Methyl 4,4-dimethoxy-3-oxopentanoate
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common and direct route for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the acylation of the enolate of 3,3-dimethoxybutan-2-one with an acylating agent like dimethyl carbonate, typically in the presence of a strong, non-nucleophilic base such as sodium hydride.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are 3,3-dimethoxybutan-2-one and dimethyl carbonate.[1] A strong base, such as sodium hydride, and a suitable aprotic solvent like benzene or tetrahydrofuran (THF) are also required.
Q3: What are the critical parameters to control during the reaction?
A3: The critical parameters to control are:
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Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and lead to side reactions. All reagents and equipment must be thoroughly dried.
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Temperature: The initial enolate formation and the subsequent condensation reaction are temperature-sensitive. Proper temperature control is crucial for minimizing side reactions and maximizing yield.
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Stoichiometry of the Base: At least one full equivalent of the base is required, as the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step drives the reaction equilibrium towards the product.[3]
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Addition Rate: Slow and controlled addition of reagents is important, especially during scale-up, to manage the reaction exotherm and maintain a consistent temperature.
Q4: What are the main challenges when scaling up the production of this compound?
A4: Scaling up this synthesis presents several challenges:
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Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it more difficult to dissipate heat generated during the reaction. This can lead to localized "hot spots," promoting side reactions and impurity formation.
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging. Poor mixing can result in localized high concentrations of reagents, leading to reduced yields and increased byproduct formation.
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Reagent Addition: The rate of addition of reagents becomes more critical at a larger scale to control the reaction temperature and ensure consistent reaction progression.
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Work-up and Purification: Handling and purifying large quantities of the product can be challenging. The purification method may need to be adapted for larger scales, for example, by moving from column chromatography to distillation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yield can be attributed to several factors:
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Insufficient Base: The Claisen condensation requires at least one equivalent of a strong base. The β-keto ester product is more acidic than the starting materials and will be deprotonated by the base, which drives the reaction to completion. Using less than one equivalent of base will result in an incomplete reaction.[3]
-
Presence of Moisture: Sodium hydride and other strong bases react violently with water. Any moisture in the reagents or glassware will consume the base and inhibit the reaction. Ensure all glassware is oven-dried and all reagents are anhydrous.
-
Reaction Temperature Too Low: While the initial deprotonation may be performed at a lower temperature, the condensation reaction itself may require heating to proceed at a reasonable rate. One documented procedure specifies heating for 5 hours.[1]
-
Inefficient Mixing: If the reagents are not mixed properly, the reaction may not go to completion. This is a particularly important consideration during scale-up.
Q2: I am observing multiple spots on the TLC of my crude product. What are these impurities?
A2: The presence of multiple spots on a TLC plate could indicate several impurities:
-
Unreacted Starting Materials: 3,3-dimethoxybutan-2-one and dimethyl carbonate may be present if the reaction has not gone to completion.
-
Self-Condensation Product: Although a crossed Claisen condensation is intended, self-condensation of 3,3-dimethoxybutan-2-one can occur, leading to a diketone byproduct.
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Hydrolysis Product: If the reaction is exposed to water during work-up, the ester group can be hydrolyzed to a carboxylic acid. This can be exacerbated by acidic or basic conditions.
-
Decarboxylation Product: β-keto acids are prone to decarboxylation upon heating, which would result in the formation of 3,3-dimethoxy-2-butanone if the ester is first hydrolyzed.
Q3: The product seems to be degrading during purification by column chromatography. Why is this happening and how can I prevent it?
A3: β-keto esters can be sensitive to the acidic nature of standard silica gel. The acidic surface can catalyze the hydrolysis of the ester group, followed by decarboxylation, leading to product loss. To mitigate this:
-
Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Alternative Purification Methods: Consider vacuum distillation for purification, especially at a larger scale. The boiling point of the product is reported to be in a range that is suitable for this method.
-
Minimize Contact Time: Do not let the product sit on the column for an extended period. Elute the product as quickly as possible.
Q4: The reaction is very exothermic and difficult to control, especially at a larger scale. How can I manage this?
A4: Exothermic reactions require careful management during scale-up.
-
Control the Rate of Addition: Add the base or the electrophile (dimethyl carbonate) slowly and portion-wise to the reaction mixture. This will allow the heat to be dissipated more effectively.
-
Ensure Adequate Cooling: Use a cooling bath or a reactor with a cooling jacket to maintain the desired temperature. Ensure the cooling system is robust enough for the scale of the reaction.
-
Dilution: Running the reaction at a lower concentration (using more solvent) can help to moderate the temperature increase, although this may increase reaction time and reduce reactor throughput.
Data Presentation
Table 1: Impact of Reaction Parameters on Claisen Condensation Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base Stoichiometry | < 1 equivalent | Low | Incomplete deprotonation of the final β-keto ester product, leading to an unfavorable equilibrium.[3] |
| ≥ 1 equivalent | High | Drives the reaction to completion by forming the stable enolate of the product.[3] | |
| Moisture | Present | Low | Quenches the strong base, preventing the formation of the necessary enolate intermediate. |
| Absent (Anhydrous) | High | Allows the base to effectively deprotonate the starting material. | |
| Temperature | Too Low | Low / Slow Reaction | Insufficient energy to overcome the activation energy of the condensation step. |
| Optimal (e.g., Reflux) | High | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1] | |
| Too High | Low / Impure Product | May promote side reactions such as self-condensation or decomposition. | |
| Solvent | Protic (e.g., Ethanol) | Very Low | The solvent will be deprotonated by the strong base, preventing the desired reaction. |
| Aprotic (e.g., Benzene, THF) | High | Provides a suitable medium for the reaction without interfering with the base.[1] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is based on a reported synthesis and general laboratory practices for Claisen condensations.[1]
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous benzene (or THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a three-necked flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. Add anhydrous benzene to the flask.
-
Enolate Formation: While stirring, add 3,3-dimethoxybutan-2-one (1.0 equivalent) dropwise to the sodium hydride suspension at room temperature.
-
Condensation: Add dimethyl carbonate (1.5 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Claisen condensation of 3,3-dimethoxybutan-2-one with dimethyl carbonate.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
References
Effect of base choice on "Methyl 4,4-dimethoxy-3-oxopentanoate" reactions
This guide provides troubleshooting advice and frequently asked questions regarding the selection of bases for reactions involving Methyl 4,4-dimethoxy-3-oxopentanoate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
The primary role of a base is to deprotonate the α-carbon (the carbon atom situated between the ketone and ester carbonyl groups). This abstraction of an α-hydrogen results in the formation of a nucleophilic enolate ion.[1][2] This enolate is the key reactive intermediate that can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations.[1][3]
Q2: How does the choice of base affect the formation of the enolate?
The choice of base is critical as it determines the extent and rate of enolate formation.[4]
-
Strong Bases: Strong bases with a pKa higher than that of the β-keto ester (pKa ≈ 11) are required for significant deprotonation.[2] Bases like Lithium diisopropylamide (LDA), Sodium Hydride (NaH), and Sodium Amide (NaNH₂) can achieve essentially complete and irreversible enolate formation.[4]
-
Weaker Bases: Weaker bases, such as alkoxides (e.g., sodium methoxide, NaOMe), will establish an equilibrium between the starting material, the base, the enolate, and the conjugate acid.[2] The reaction is driven to completion because the final β-keto ester product is more acidic than the starting ester, and its deprotonation shifts the equilibrium forward.[4]
Q3: What are common side reactions related to base selection, and how can they be avoided?
Several side reactions can occur, primarily dictated by the properties of the base used:
-
Hydrolysis: Using hydroxide bases (e.g., NaOH, KOH) is not recommended as they can cause irreversible hydrolysis of the ester group to a carboxylate ion.[5][6][7]
-
Transesterification: If an alkoxide base is used, it should match the alkoxy group of the ester to prevent transesterification.[5][6][7] For this compound (a methyl ester), sodium methoxide (NaOMe) should be used instead of sodium ethoxide (NaOEt).
-
Nucleophilic Addition: Some bases can act as nucleophiles and attack the carbonyl carbon. Using a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) is often preferred to minimize this side reaction, especially in crossed Claisen condensations or when dealing with sensitive substrates.[4][8]
Q4: When is a sterically hindered base like LDA the best choice?
A strong, sterically hindered base like LDA is the preferred choice under several circumstances:
-
When complete and rapid conversion to the enolate is required before the addition of an electrophile.[3][8]
-
To prevent the base from acting as a nucleophile and attacking the carbonyl groups.[4][8]
-
In "crossed" or mixed Claisen condensations to selectively form one specific enolate, thereby preventing a mixture of products.[4]
-
When directing regioselectivity in unsymmetrical ketones, although for this specific substrate, there is only one enolizable position between the carbonyls.
Troubleshooting Guide
Problem 1: Low or no yield of the desired alkylated product.
| Possible Cause | Recommended Solution |
| Incomplete Enolate Formation | The base may not be strong enough to deprotonate the α-carbon effectively. Switch to a stronger base such as LDA or NaH to ensure complete enolate formation.[3][4] |
| Poor Electrophile (Alkyl Halide) | The SN2 reaction for alkylation works best with methyl or primary alkyl halides. Secondary halides react poorly, and tertiary halides will likely lead to E2 elimination instead of substitution.[3][8] Use a more reactive halide (I > Br > Cl). |
| Reaction Conditions | Enolate formation is often performed at low temperatures (e.g., -78 °C with LDA) to prevent side reactions. Ensure the reaction is run under an inert, anhydrous atmosphere (e.g., nitrogen or argon) as enolates are sensitive to water. |
Problem 2: A mixture of products is obtained.
| Possible Cause | Recommended Solution |
| Transesterification | An alkoxide base that does not match the ester was used (e.g., NaOEt with a methyl ester). Use the corresponding alkoxide base (NaOMe for this methyl ester) or switch to a non-alkoxide base like NaH or LDA.[5][6] |
| Competitive Aldol Condensation | The generated enolate can react with the unreacted starting ester. This can be minimized by ensuring complete enolate formation before adding the second reagent. Use a stoichiometric amount of a very strong base (like LDA) to form the enolate quantitatively first.[9] |
| Base Acting as a Nucleophile | The base itself may be attacking the carbonyl group. Use a sterically hindered, non-nucleophilic base like LDA to avoid this.[4][9] |
Data Presentation
Table 1: Comparison of Common Bases for β-Keto Ester Reactions
| Base | Formula | Type | pKa of Conjugate Acid | Key Characteristics & Common Issues |
| Sodium Methoxide | NaOMe | Alkoxide | ~16 | Establishes equilibrium; risk of transesterification if ester is not also a methyl ester.[5][6] |
| Sodium Hydride | NaH | Hydride | ~36 | Strong, non-nucleophilic; deprotonation is irreversible. Can be slow due to heterogeneity. |
| Sodium Amide | NaNH₂ | Amide | ~38 | Very strong base leading to high yields.[4] |
| Lithium Diisopropylamide | LDA | Amide | ~36 | Strong, sterically hindered, non-nucleophilic; ideal for complete, rapid, and clean enolate formation.[4][8] |
| Potassium tert-Butoxide | t-BuOK | Alkoxide | ~19 | Strong, sterically hindered base. |
Visualizations
Caption: General workflow for reactions of the title compound.
Caption: Base abstracts an α-proton to form the enolate.
Caption: Decision tree for selecting an appropriate base.
Experimental Protocols
Protocol 1: General Procedure for LDA-Mediated Enolate Formation and Alkylation
Safety Note: This procedure should be performed by trained personnel in a fume hood under an inert atmosphere. LDA is a pyrophoric reagent, and alkyl halides can be toxic and should be handled with appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and drying agents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Substrate Addition: Under a positive pressure of inert gas, add anhydrous THF to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add this compound (1.0 equivalent) dropwise to the cold THF. Stir for 5-10 minutes.
-
Base Addition: Slowly add the LDA solution (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated product.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Temperature optimization for "Methyl 4,4-dimethoxy-3-oxopentanoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Claisen condensation of 3,3-dimethoxybutan-2-one and dimethyl carbonate.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Inactive Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture. | Use fresh, high-quality sodium hydride from a newly opened container. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Reaction Temperature: The reaction may not proceed or may be very slow at lower temperatures. | The reaction typically requires heating. A gentle reflux is often effective. Start with a reaction temperature of around 60-80°C and monitor the reaction progress by TLC or GC. | |
| 3. Inadequate Reaction Time: The reaction may not have reached completion. | The reported reaction time is 5 hours with heating.[1] If starting material is still present after this time, consider extending the reaction duration, monitoring periodically. | |
| 4. Impure Reactants: Impurities in the starting materials (3,3-dimethoxybutan-2-one or dimethyl carbonate) can interfere with the reaction. | Use purified starting materials. 3,3-dimethoxybutan-2-one can be purified by distillation. | |
| Formation of Significant Byproducts | 1. Self-Condensation of the Ketone: If the enolization of 3,3-dimethoxybutan-2-one is faster than the acylation, self-condensation can occur. | Add the ketone slowly to the mixture of sodium hydride and dimethyl carbonate to maintain a low concentration of the enolized ketone. |
| 2. O-acylation vs. C-acylation: While C-acylation is the desired pathway, O-acylation can sometimes occur, leading to an enol carbonate. | The use of a strong, non-nucleophilic base like sodium hydride generally favors C-acylation. Ensuring a sufficient reaction temperature can also promote the desired Claisen condensation. | |
| 3. Decomposition at High Temperatures: Excessive heat can lead to the decomposition of the starting materials or the product. | Carefully control the reaction temperature. Avoid temperatures significantly above the boiling point of the solvent (benzene, ~80°C). | |
| Difficult Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification by distillation due to close boiling points. | Ensure the reaction goes to completion by optimizing reaction time and temperature. |
| 2. Formation of High-Boiling Point Impurities: Side reactions can lead to the formation of high-boiling point tars. | Purify the crude product by vacuum distillation. A fractional distillation setup may be necessary to separate the product from closely boiling impurities. The boiling point of this compound is reported as 69-73 °C at 0.35 mmHg. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: While a specific optimal temperature is not definitively reported in the literature, the synthesis using sodium hydride in benzene requires "heating". A general temperature range for similar Claisen condensations is between 20°C and 80°C. A good starting point is to conduct the reaction at a gentle reflux temperature of the solvent (for benzene, this is approximately 80°C).
-
Below 50°C: The reaction may be very slow or may not proceed to a significant extent.
-
50-80°C: This is likely the optimal range for balancing reaction rate and minimizing side reactions.
-
Above 80°C: Higher temperatures may increase the rate of side reactions and potentially lead to the decomposition of the product or starting materials.
It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup and desired outcome.
Q2: I am observing a low yield despite following the protocol. What are the most likely reasons?
A2: Low yields in this Claisen condensation can often be attributed to a few key factors:
-
Moisture: Sodium hydride reacts violently with water. Any moisture in your reactants, solvent, or glassware will consume the base and prevent the reaction from proceeding. Ensure all components are scrupulously dry.
-
Base Quality: The quality of the sodium hydride is crucial. Use a fresh bottle or a previously opened one that has been stored under a dry, inert atmosphere.
-
Reaction Temperature: If the reaction mixture is not heated sufficiently, the rate of reaction will be very low.
Q3: What are some common side products I should look out for?
A3: While specific side products for this reaction are not extensively documented, based on the mechanism of the Claisen condensation, you might encounter:
-
Self-condensation product of 3,3-dimethoxybutan-2-one: This can occur if the ketone enolate reacts with another molecule of the ketone.
-
Methyl 2,2-dimethoxypropanoate: This could potentially form from the cleavage of the starting ketone under basic conditions, although less likely under these specific conditions.
-
Products of O-acylation: As mentioned in the troubleshooting guide, the formation of an enol carbonate is a possible side reaction.
Q4: How can I best purify the crude this compound?
A4: The recommended method for purification is vacuum distillation . Given the boiling point of 69-73 °C at 0.35 mmHg, a good vacuum is essential.
-
Initial Workup: After the reaction is complete, it should be carefully quenched (e.g., with a proton source like acetic acid in an inert solvent) and then washed with water and brine to remove salts and any remaining base. The organic layer should then be dried over an anhydrous salt like sodium sulfate.
-
Distillation: After removing the solvent, the crude product should be distilled under high vacuum. Using a short-path distillation apparatus is often sufficient. If you suspect the presence of closely boiling impurities, a fractional distillation column (e.g., a Vigreux column) may be necessary.
Q5: Can I use a different base instead of sodium hydride?
A5: While sodium hydride is a common and effective base for Claisen condensations, other strong, non-nucleophilic bases could potentially be used, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). However, each base may require different reaction conditions (e.g., temperature, solvent) and could affect the yield and side product profile. If you choose to use an alternative base, it is crucial to perform small-scale test reactions to determine the optimal conditions.
Experimental Protocols
Synthesis of this compound
This protocol is based on the literature procedure for the Claisen condensation of 3,3-dimethoxybutan-2-one with dimethyl carbonate.[1]
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous benzene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
Under a positive pressure of inert gas, add sodium hydride to the flask.
-
Add anhydrous benzene to the flask, followed by dimethyl carbonate.
-
Heat the mixture to a gentle reflux (approximately 80°C) with stirring.
-
Slowly add 3,3-dimethoxybutan-2-one via the dropping funnel to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 5 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a proton source (e.g., acetic acid) in an inert solvent.
-
Perform an aqueous workup by washing the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (boiling point: 69-73 °C at 0.35 mmHg).
Data Presentation
| Parameter | Value | Reference |
| Yield | 63% | [1] |
| Reaction Time | 5 hours | [1] |
| Reactants | 3,3-Dimethoxybutan-2-one, Dimethyl carbonate | [1] |
| Base | Sodium Hydride | [1] |
| Solvent | Benzene | [1] |
| Reaction Condition | Heating (Gentle Reflux) | [1] |
| Boiling Point | 69-73 °C at 0.35 mmHg |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of Methyl and Ethyl 4,4-dimethoxy-3-oxopentanoate in Synthetic Chemistry
In the realm of organic synthesis and drug development, the choice between structurally similar building blocks can significantly influence reaction outcomes, yields, and overall efficiency. This guide provides a comparative analysis of the reactivity of Methyl 4,4-dimethoxy-3-oxopentanoate and its ethyl counterpart, Ethyl 4,4-dimethoxy-3-oxopentanoate. While direct, side-by-side comparative studies are not extensively documented in publicly available literature, a comparison can be drawn from established principles of organic chemistry and data from studies involving analogous β-ketoesters.
General Reactivity Profile
Both this compound and Ethyl 4,4-dimethoxy-3-oxopentanoate are β-ketoesters. The reactivity of these molecules is primarily dictated by the presence of the ketone and ester functional groups, and the acidic α-hydrogen located between them. This acidity allows for the facile formation of an enolate, which is a key reactive intermediate in a variety of carbon-carbon bond-forming reactions.
The primary difference in reactivity between the methyl and ethyl esters arises from steric and electronic effects. Generally, methyl esters are slightly more reactive than their ethyl counterparts in reactions involving nucleophilic attack at the ester carbonyl carbon. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the incoming nucleophile.
Comparative Data
The following table summarizes the expected differences in reactivity based on general chemical principles, supported by observations from reactions involving similar β-ketoesters.
| Parameter | This compound | Ethyl 4,4-dimethoxy-3-oxopentanoate | Rationale |
| Susceptibility to Hydrolysis | Higher | Lower | The smaller methyl group offers less steric hindrance to the approach of water or hydroxide ions. |
| Transesterification Rate | Higher | Lower | The methoxy group is a slightly better leaving group than the ethoxy group, and the methyl ester is less sterically hindered. |
| Enolate Formation | Similar | Similar | The rate of enolate formation is primarily dependent on the acidity of the α-hydrogen and the base used, and is less influenced by the ester group. |
| Yields in Alkylation/Acylation | Potentially Higher | Potentially Lower | The slightly faster reaction kinetics of the methyl ester might lead to higher yields or shorter reaction times in some instances. |
Experimental Protocols
While specific protocols for a direct comparison are not available, the following represents a general procedure for a common reaction involving β-ketoesters: the alkylation of the α-carbon.
General Protocol for α-Alkylation:
-
Enolate Formation: A solution of the β-ketoester (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is cooled to a low temperature (typically -78 °C to 0 °C). A strong base (e.g., sodium hydride, lithium diisopropylamide, 1.1 equivalents) is added portion-wise to deprotonate the α-carbon and form the enolate. The reaction mixture is stirred for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., an alkyl halide, 1.2 equivalents) is added to the solution of the enolate. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by a suitable technique like thin-layer chromatography.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified using a suitable method, such as column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general logical flow of a synthetic reaction involving these esters and a hypothetical decision-making process for selecting the appropriate ester.
Caption: A generalized experimental workflow for the alkylation of a β-ketoester.
A Comparative Guide to Alternative Reagents for Methyl 4,4-dimethoxy-3-oxopentanoate in Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is critical to the efficiency and success of a synthetic pathway. Methyl 4,4-dimethoxy-3-oxopentanoate serves as a valuable γ-ketoester, particularly in the synthesis of heterocyclic scaffolds such as pyridazinones. However, a range of alternative reagents can offer advantages in availability, cost, or the ability to introduce diverse structural motifs.
This guide provides an objective comparison of common alternatives to this compound, focusing on their application in the synthesis of pyridazinone derivatives. The performance of these alternatives is supported by experimental data from peer-reviewed literature.
Overview of Pyridazinone Synthesis
The cornerstone of this synthesis is the reaction between a γ-ketoacid or its ester equivalent and a hydrazine derivative. This condensation reaction forms the 4,5-dihydropyridazin-3(2H)-one ring, which can be subsequently aromatized if desired. The choice of the initial ketoester directly influences the substitution pattern on the final pyridazinone ring, making the selection of this reagent a key strategic decision.
Comparative Performance of Alternative Reagents
While this compound is effective, other γ-ketoesters and their synthetic equivalents can be employed. The following table summarizes the performance of several classes of alternative precursors in pyridazinone synthesis.
Note: The data presented below is compiled from different literature sources. Reaction conditions and substitution patterns vary, and yields are not the result of a direct head-to-head comparison under identical conditions. This table is intended to provide a comparative overview of reported efficiencies for different precursor classes.
| Reagent Class | Specific Reagent Example | General Reaction | Typical Conditions | Reported Yield | Reference |
| Target Reagent | This compound | Condensation with Hydrazine | N/A (General Precursor) | N/A | N/A |
| Simple γ-Ketoesters | Ethyl levulinate | Condensation with Hydrazine Hydrate | Ethanol, Reflux 1h, then RT overnight | ~100% | [1] |
| α,β-Unsaturated γ-Ketoesters | Ethyl 4-oxo-2-pentenoate | Michael Addition of Indole, then Hydrazine Condensation | 1. Indole, 36h2. Hydrazine Hydrate | Good yields | [2] |
| γ-Ketoester Equivalents | Substituted Meldrum's Acid Derivatives | Ring opening and condensation with Hydrazine | N/A (General Strategy) | N/A | [3] |
| γ-Keto Nitriles | 4-cyano-4-phenylbutanoic acid ethyl ester | Cyclization with Hydrazine Hydrate | Ethanol, Reflux 6h, then Bromination | 72% (2 steps) | [1] |
| α-Hydroxy γ-Keto Esters | Ethyl 2-hydroxy-2-methyl-4-oxo-4-phenylbutanoate | Cyclization and Dehydration with Hydrazine | Hydrazine Dihydrochloride, 1-Butanol, Heat | 75% | [1] |
Experimental Protocols
To provide a practical context for the data, detailed methodologies for key experiments are outlined below.
Protocol 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate
This protocol is a classic example of pyridazinone synthesis from a simple and widely available γ-ketoester.[1]
Reagents and Conditions:
-
Ethyl levulinate
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Reaction: Reflux for 1 hour, then stir at room temperature overnight.
Procedure:
-
Dissolve ethyl levulinate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Allow the reaction to cool to room temperature and continue stirring overnight.
-
The product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, is typically isolated after removal of the solvent. The reported yield for this reaction is approximately 100%.[1]
Protocol 2: Synthesis of a 4-Indolyl Pyridazinone from an α,β-Unsaturated Levulinate
This multi-step protocol demonstrates how more complex precursors can be used to build highly functionalized pyridazinones.[2]
Reagents and Conditions:
-
α,β-Unsaturated levulinate ester (starting material)
-
5-methoxyindole
-
Hydrazine derivative
-
Solvent: Tetrahydrofuran (THF)
-
Oxidizing agent: Copper(II) chloride (CuCl₂) or Manganese dioxide (MnO₂)
Procedure:
-
Michael Addition: Dissolve the α,β-unsaturated levulinate and 5-methoxyindole in a suitable solvent. The reaction proceeds for approximately 36 hours to yield the γ-ketoester intermediate functionalized with the indole moiety.
-
Condensation: React the intermediate from step 1 with a hydrazine derivative. This step forms the 4,5-dihydropyridazinone ring system. This reaction typically proceeds in good yield.[2]
-
Oxidative Aromatization: Treat the dihydropyridazinone with an oxidizing agent such as CuCl₂ in acetic acid or MnO₂ in THF to afford the final, aromatized pyridazinone product.
Visualization of Synthetic Pathways
The following diagrams illustrate the generalized synthetic workflows and the logical relationship between the different precursor classes discussed.
Caption: General workflow for pyridazinone synthesis.
Caption: Logical relationship of precursor classes.
References
Spectroscopic Validation of Methyl 4,4-dimethoxy-3-oxopentanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the chemical structure of "Methyl 4,4-dimethoxy-3-oxopentanoate." Due to the limited availability of published experimental spectra for this specific compound, this report contrasts its predicted spectroscopic data with experimentally obtained data for two structurally similar alternative compounds: Methyl 4-methyl-3-oxopentanoate and Methyl 4,4-dimethyl-3-oxopentanoate. This comparative approach allows for a robust validation of the target structure by highlighting key differentiating spectroscopic features.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Predicted) | 3.71 (s, 3H, -OCH₃ ester), 3.68 (s, 2H, -COCH₂CO-), 3.25 (s, 6H, -C(OCH₃)₂), 1.45 (s, 3H, -C(OCH₃)₂CH₃) |
| Methyl 4-methyl-3-oxopentanoate (Experimental) | 3.72 (s, 3H, -OCH₃), 3.48 (s, 2H, -COCH₂CO-), 2.83 (hept, 1H, -CH(CH₃)₂), 1.15 (d, 6H, -CH(CH₃)₂) |
| Methyl 4,4-dimethyl-3-oxopentanoate (Experimental) | 3.72 (s, 3H, -OCH₃), 3.56 (s, 2H, -COCH₂CO-), 1.18 (s, 9H, -C(CH₃)₃) |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | 202.1 (C=O, ketone), 167.5 (C=O, ester), 101.8 (-C(OCH₃)₂), 52.4 (-OCH₃, ester), 50.1 (-C(OCH₃)₂), 48.9 (-COCH₂CO-), 20.8 (-CH₃) |
| Methyl 4-methyl-3-oxopentanoate (Experimental) | 208.9 (C=O, ketone), 167.7 (C=O, ester), 52.3 (-OCH₃), 49.0 (-COCH₂CO-), 41.1 (-CH(CH₃)₂), 18.2 (-CH(CH₃)₂) |
| Methyl 4,4-dimethyl-3-oxopentanoate (Experimental) | 210.1 (C=O, ketone), 167.7 (C=O, ester), 52.3 (-OCH₃), 48.0 (-COCH₂CO-), 44.2 (-C(CH₃)₃), 26.2 (-C(CH₃)₃) |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~2950 (C-H stretch), ~1745 (C=O ester stretch), ~1715 (C=O ketone stretch), ~1100-1200 (C-O stretch) |
| Methyl 4-methyl-3-oxopentanoate (Experimental) | 2974, 1747, 1715, 1468, 1437, 1369, 1238, 1159, 1065 cm⁻¹ |
| Methyl 4,4-dimethyl-3-oxopentanoate (Experimental) | 2972, 1748, 1713, 1481, 1437, 1369, 1215, 1153, 1078 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z), Key Fragment Ions (m/z) |
| This compound (Predicted) | 190.08 [M]⁺, 159 [M-OCH₃]⁺, 131 [M-COOCH₃]⁺, 103 [CH₃C(OCH₃)₂]⁺, 87 [M-CH₃C(OCH₃)₂]⁺ |
| Methyl 4-methyl-3-oxopentanoate (Experimental) | 144.08 [M]⁺, 113 [M-OCH₃]⁺, 101 [M-CH(CH₃)₂]⁺, 85, 71, 57, 43 |
| Methyl 4,4-dimethyl-3-oxopentanoate (Experimental) | 158.09 [M]⁺, 127 [M-OCH₃]⁺, 101 [M-C(CH₃)₃]⁺, 85, 57, 41 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher sample concentration are typically required compared to ¹H NMR.
-
Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Validation Workflow
The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Comparative validation of the target structure.
Uncharted Territory: The Efficacy of Methyl 4,4-dimethoxy-3-oxopentanoate Derivatives Awaits Exploration
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is a perpetual endeavor. While the landscape of medicinal chemistry is vast, a thorough review of current scientific literature reveals a significant gap in the exploration of Methyl 4,4-dimethoxy-3-oxopentanoate and its derivatives as potential therapeutic agents. This guide synthesizes the limited available information on the parent compound and outlines a prospective research framework to investigate the efficacy of its derivatives, a currently uncharted domain.
A comprehensive search of established scientific databases reveals a notable absence of studies comparing the biological efficacy of a series of this compound derivatives. The existing literature primarily focuses on the synthesis and chemical properties of the parent compound and closely related molecules. This presents a unique opportunity for novel research and discovery in the field of medicinal chemistry.
Chemical Properties and Synthesis of the Parent Compound
This compound is a keto-ester with the chemical formula C₈H₁₄O₅.[1] Its structure presents multiple reactive sites, making it a potentially versatile starting material for the synthesis of a diverse library of derivatives. Information from chemical suppliers indicates its utility as a building block in organic synthesis.[2][3][4]
The synthesis of the parent compound can be achieved through various organic chemistry reactions. One documented method involves the reaction of 3,3-dimethoxybutan-2-one with dimethyl carbonate.[1] A related compound, 4,4-dimethoxy-2-butanone, which shares a similar structural motif, is synthesized via a Claisen-Schmidt condensation of acetone and a formic acid ester, followed by acetalization.[5] This latter compound is noted as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₅ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| CAS Number | 62759-83-5 | [1] |
A Prospective Research Workflow for Derivative Synthesis and Efficacy Screening
Given the lack of existing comparative data, a structured approach is necessary to synthesize and evaluate the efficacy of novel this compound derivatives. The following experimental workflow is proposed as a logical framework for researchers entering this unexplored area.
Caption: Proposed workflow for synthesis and evaluation of derivatives.
Potential Signaling Pathways for Investigation
While no specific biological targets for this compound derivatives have been identified, researchers can draw inspiration from other classes of compounds with methoxy and carbonyl functionalities that have shown biological activity. For instance, derivatives of resveratrol and chalcone, which feature methoxy groups, have been investigated for their anti-cancer and anti-inflammatory properties.[7][8] These compounds are known to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and cell proliferation.
A hypothetical signaling pathway that could be a target for novel derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The field of medicinal chemistry is ripe for the exploration of this compound derivatives. The lack of existing research into their biological activities presents a clear opportunity for innovation. By systematically synthesizing a library of derivatives and screening them against relevant biological targets, researchers can potentially uncover novel therapeutic agents. The frameworks provided in this guide offer a starting point for such endeavors, with the hope of paving the way for future discoveries in drug development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4,4-二甲基-3-氧代戊酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 4,4-dimethyl-3-oxopentanoate 99 55107-14-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
Comparative Analysis of Purity Determination for Methyl 4,4-dimethoxy-3-oxopentanoate by High-Performance Liquid Chromatography
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 4,4-dimethoxy-3-oxopentanoate, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative analytical techniques and supported by detailed experimental protocols.
Introduction
This compound is a beta-keto ester of interest in organic synthesis. Accurate determination of its purity is crucial for ensuring the quality and consistency of downstream products. While HPLC is a primary method for purity analysis, the inherent chemical properties of beta-keto esters, such as keto-enol tautomerism, can present analytical challenges, potentially leading to poor peak shapes in reversed-phase chromatography.[1] This guide explores a standard HPLC approach, an alternative derivatization-based HPLC method, and a comparison with Gas Chromatography (GC) as another viable analytical technique.
Data Presentation
The following tables summarize hypothetical quantitative data for the purity analysis of a sample of this compound using three different methods. These tables are designed for easy comparison of the performance of each technique.
Table 1: Purity Analysis by Direct Reversed-Phase HPLC
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30-70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time (Main Peak) | 8.5 min |
| Peak Area (%) | 98.5% |
| Known Impurity 1 (RT 7.2 min) | 0.8% |
| Known Impurity 2 (RT 9.1 min) | 0.5% |
| Unknown Impurities | 0.2% |
| Calculated Purity | 98.5% |
Table 2: Purity Analysis by HPLC with DNPH Derivatization
| Parameter | Value |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile/Methanol (50:50) |
| Gradient | 50-90% B over 20 min |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 360 nm |
| Retention Time (Derivative) | 12.3 min |
| Peak Area (%) | 99.1% |
| Impurity Derivatives | 0.9% |
| Calculated Purity | 99.1% |
Table 3: Purity Analysis by Gas Chromatography (GC)
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Retention Time (Main Peak) | 9.8 min |
| Peak Area (%) | 99.3% |
| Known Impurity 1 (RT 8.5 min) | 0.4% |
| Known Impurity 2 (RT 10.2 min) | 0.2% |
| Unknown Impurities | 0.1% |
| Calculated Purity | 99.3% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Direct Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chemicals: HPLC-grade acetonitrile, formic acid, and water.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, increase linearly to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (to improve peak shape by accelerating tautomeric interconversion).[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
2. HPLC Method with DNPH Derivatization
This method is particularly useful for enhancing the detection of carbonyl compounds at wavelengths with less interference.[2][3]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chemicals: Acetonitrile (HPLC grade), methanol (HPLC grade), water (HPLC grade), 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with catalytic acid).
-
Derivatization Protocol:
-
To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1 mL of the DNPH reagent solution.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature.
-
Quench the reaction by adding 8 mL of a water/acetonitrile (80:20) mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: Start at 50% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 360 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the derivatized main compound.
3. Gas Chromatography (GC) Method
GC is a suitable alternative for the analysis of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chemicals: High-purity helium, hydrogen, and air.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Detector: FID at 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Mandatory Visualization
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Comparison of analytical methods for purity determination.
References
A Comparative Guide to Synthetic Equivalents of Methyl 4,4-dimethoxy-3-oxopentanoate
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Methyl 4,4-dimethoxy-3-oxopentanoate, a versatile β-keto ester, serves as a valuable precursor in the synthesis of complex molecular architectures, particularly heterocyclic systems. Its key structural feature is a protected ketone in the form of a dimethyl ketal, which offers unique reactivity pathways compared to its alkyl analogues.
This guide provides an objective comparison between this compound and its common synthetic equivalents: Methyl 4,4-dimethyl-3-oxopentanoate and Methyl 4-methyl-3-oxopentanoate. We will delve into their synthetic routes, comparative performance based on structural differences, and provide supporting experimental data and protocols.
Structural Comparison and Synthetic Overview
The primary difference between the target compound and its alternatives lies at the C4 position. This compound possesses a latent carbonyl group, whereas the analogues feature sterically bulky and chemically robust alkyl groups. This distinction is the cornerstone of their differential utility in synthesis.
The most common and versatile method for synthesizing these β-keto esters is the Crossed Claisen Condensation .[1][2] This reaction involves the base-mediated condensation of an ester with a ketone (or another ester without α-hydrogens) to form a new carbon-carbon bond.[2][3] The use of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is crucial for deprotonating the α-carbon of the ketone, which then acts as the nucleophile.[1]
Caption: Structural relationship of the target compound and its synthetic equivalents.
Comparative Synthesis Data
The following table summarizes typical reaction conditions and yields for the synthesis of the target compound and its alternatives via a Crossed Claisen Condensation pathway. The reaction involves condensing the enolate of a ketone with dimethyl carbonate.
| Compound | Ketone Precursor | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| This compound | 3,3-Dimethoxybutan-2-one | NaH | Toluene | 70-80 | 4-6 | 85-95 | [4] |
| Methyl 4,4-dimethyl-3-oxopentanoate | Pinacolone (3,3-Dimethyl-2-butanone) | NaH | THF | 65 (reflux) | 5-7 | 80-90 | [5] |
| Methyl 4-methyl-3-oxopentanoate | 3-Methyl-2-butanone | NaOEt | Ethanol | 78 (reflux) | 6-8 | 75-85 | [6] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and workup procedures. The data presented are representative values from literature.
Performance and Reactivity Comparison
The choice between these building blocks depends entirely on the desired downstream transformations.
-
This compound (Target Compound): The dimethyl ketal serves as a stable protecting group for a ketone functionality. It is resistant to basic and nucleophilic conditions, allowing chemists to perform reactions on the β-keto ester moiety (e.g., alkylation at C2) without affecting the C4 position.[7] Subsequently, the ketal can be hydrolyzed under mild acidic conditions to unmask the ketone, revealing a 1,3,4-tricarbonyl precursor, which is highly valuable for synthesizing complex heterocycles like pyrimidines or pyridazines.[8][9]
-
Methyl 4,4-dimethyl-3-oxopentanoate (Alternative 1): The tert-butyl group is sterically demanding and chemically inert. This bulk can influence the conformation of the molecule and direct the stereochemical outcome of subsequent reactions. It is a suitable choice when a non-reactive, sterically significant group is required and no further functionality at C4 is needed.
-
Methyl 4-methyl-3-oxopentanoate (Alternative 2): The isopropyl group offers moderate steric hindrance compared to the tert-butyl group. This compound is a versatile building block for synthesizing various molecules where the isopropyl moiety is a desired feature of the final product, such as in certain pharmaceuticals or agrochemicals.[6] It has been used as a starting material in the synthesis of 3-Hydroxy-4-methylpentanoic Acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a Crossed Claisen Condensation between 3,3-dimethoxybutan-2-one and dimethyl carbonate.[4]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium hydride (1.1 eq).
-
Anhydrous toluene is added, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of 3,3-dimethoxybutan-2-one (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 70-80 °C for 1 hour.
-
Dimethyl carbonate (1.5 eq) is added dropwise, and the reaction mixture is stirred at 70-80 °C for 4-6 hours until TLC analysis indicates the consumption of the starting ketone.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is ~7.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure this compound.
Protocol 2: Synthesis of Methyl 4-methyl-3-oxopentanoate
This protocol describes the esterification of 4-methyl-3-oxopentanoic acid.[6]
Materials:
-
4-methyl-3-oxopentanoic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-3-oxopentanoic acid (1.0 eq) in an excess of methanol (5-10 eq).
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize the acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of β-keto esters via the Claisen Condensation, which is applicable to the target compound and its alternatives.
Caption: Generalized workflow for β-keto ester synthesis via Claisen condensation.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fiveable.me [fiveable.me]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Differentiating Substituted Pentanoate Isomers: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of isomeric molecules is a critical challenge in chemical analysis, with significant implications for drug development, metabolomics, and quality control. Substituted pentanoates, a class of esters with diverse applications, often exist as isomers that can exhibit distinct biological activities and chemical properties. This guide provides an objective comparison of mass spectrometry-based techniques for the isomeric differentiation of substituted pentanoates, supported by experimental data and detailed protocols.
Introduction to Isomeric Differentiation by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. While isomers have the same molecular weight, their structural differences can lead to distinct fragmentation patterns upon ionization. By analyzing these patterns, it is possible to differentiate between isomers. This guide explores three key MS techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Mobility-Mass Spectrometry (IMS-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique that separates volatile compounds in the gas phase before they are introduced into the mass spectrometer. Isomers can often be separated chromatographically based on their different boiling points and interactions with the GC column's stationary phase. Subsequent analysis of their electron ionization (EI) mass spectra provides further confirmation of their identity.
Case Study: Isomeric Differentiation of Ethyl Methylpentanoates
A comparative analysis of the EI mass spectra of ethyl 2-methylpentanoate and ethyl 3-methylpentanoate demonstrates the utility of GC-MS in distinguishing positional isomers. While both compounds have the same molecular formula (C8H16O2) and molecular weight (144.21 g/mol ), their fragmentation patterns exhibit key differences.
Table 1: Comparison of Key Fragment Ions in the EI Mass Spectra of Ethyl 2-methylpentanoate and Ethyl 3-methylpentanoate
| m/z | Proposed Fragment Ion | Relative Abundance (%) in Ethyl 2-methylpentanoate[1][2] | Relative Abundance (%) in Ethyl 3-methylpentanoate | Putative Fragmentation Pathway |
| 144 | [M]+• | Low | Low | Molecular Ion |
| 115 | [M-C2H5]+ | ~15 | ~20 | Loss of the ethyl group from the ester |
| 101 | [M-C3H7]+ | ~20 | ~35 | Loss of a propyl group |
| 88 | [C4H8O2]+• | 100 (Base Peak) | ~70 | McLafferty rearrangement |
| 73 | [C4H9O]+ | ~30 | ~50 | Cleavage of the C-C bond adjacent to the carbonyl group |
| 57 | [C4H9]+ | ~40 | 100 (Base Peak) | Butyl cation |
| 43 | [C3H7]+ | ~60 | ~80 | Propyl cation |
| 29 | [C2H5]+ | ~50 | ~60 | Ethyl cation |
Data is estimated from publicly available NIST spectra and may vary based on instrumental conditions.
The most significant difference lies in the base peak. For ethyl 2-methylpentanoate, the base peak is at m/z 88, corresponding to a fragment generated via a McLafferty rearrangement.[1] In contrast, the base peak for ethyl 3-methylpentanoate is at m/z 57, representing a stable butyl cation.[3] These distinct fragmentation patterns allow for the clear differentiation of these two positional isomers.
Experimental Protocol: GC-MS Analysis of Substituted Pentanoate Isomers
This protocol is adapted from a method for the analysis of fatty acid methyl esters and can be optimized for specific substituted pentanoates.[4][5]
1. Sample Preparation:
-
Dissolve the substituted pentanoate isomers in a volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If the compounds are not sufficiently volatile or prone to degradation, derivatization (e.g., silylation for hydroxyl groups) may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: A polar capillary column (e.g., cyanopropyl stationary phase) is recommended for good separation of isomers. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Splitless mode at 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peaks corresponding to the isomers based on their retention times.
-
Compare the acquired mass spectra with reference spectra (e.g., NIST library) and analyze the fragmentation patterns to confirm the identity of each isomer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. It is particularly useful for analyzing less volatile or thermally labile substituted pentanoates. In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented by collision-induced dissociation (CID) to produce a characteristic product ion spectrum.
Differentiating Isomers with LC-MS/MS
Positional isomers of substituted pentanoates can often be separated by reverse-phase liquid chromatography. The subsequent MS/MS analysis of the separated isomers will yield different product ion spectra, allowing for their unambiguous identification. For example, the position of a hydroxyl or keto group on the pentanoate backbone will direct the fragmentation pathways, leading to unique product ions or different relative abundances of common fragments.
Ion Mobility-Mass Spectrometry (IMS-MS)
Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[1] When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation, allowing for the differentiation of isomers that may not be separable by chromatography or have very similar fragmentation patterns.[6][7] Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, enabling their separation and individual analysis by the mass spectrometer.
Application of IMS-MS to Substituted Pentanoates
While specific data for substituted pentanoates is limited, the principles of IMS-MS are broadly applicable. For instance, positional isomers of a hydroxyl-substituted pentanoate would likely exhibit different collision cross-sections due to the varying positions of the hydroxyl group, leading to different drift times. This would allow for their separation and subsequent identification.
Workflow and Signaling Pathway Diagrams
To visualize the analytical processes, the following diagrams are provided in the DOT language.
Caption: GC-MS workflow for isomeric differentiation.
Caption: Logical flow for isomer differentiation.
Conclusion
The choice of mass spectrometry technique for differentiating substituted pentanoate isomers depends on the specific properties of the molecules and the analytical requirements.
-
GC-MS is a robust and reliable method for volatile and thermally stable isomers, providing both chromatographic separation and distinct fragmentation patterns.
-
LC-MS/MS is ideal for less volatile or thermally labile compounds, offering high sensitivity and specificity through chromatographic separation and collision-induced dissociation.
-
IMS-MS provides an additional dimension of separation based on molecular shape, making it a powerful tool for distinguishing isomers that are difficult to separate by other means.
For a comprehensive and unambiguous identification of substituted pentanoate isomers, a combination of these techniques may be necessary, leveraging the strengths of each to overcome the challenges of isomeric differentiation.
References
- 1. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 3. Ion mobility-mass spectrometry separation of steroid structural isomers and epimers | Semantic Scholar [semanticscholar.org]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An emerging powerful technique for distinguishing isomers: Trapped ion mobility spectrometry time-of-flight mass spectrometry for rapid characterization of estrogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
A Comparative Analysis of Methyl 4,4-dimethoxy-3-oxopentanoate and Other β-Keto Esters for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, β-keto esters stand out as versatile building blocks, prized for their reactivity and synthetic utility. This guide provides a detailed comparison of Methyl 4,4-dimethoxy-3-oxopentanoate against three commonly utilized β-keto esters: Ethyl Acetoacetate, Methyl Acetoacetate, and tert-Butyl Acetoacetate. By presenting key physicochemical properties, comparative reactivity data, and relevant biological context, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in their work.
Physicochemical Properties: A Foundation for Reactivity
The inherent reactivity and handling characteristics of a β-keto ester are largely dictated by its physical and chemical properties. The following table summarizes key physicochemical data for this compound and its counterparts.
| Property | This compound | Ethyl Acetoacetate | Methyl Acetoacetate | tert-Butyl Acetoacetate |
| Molecular Formula | C₈H₁₄O₅[1] | C₆H₁₀O₃[2] | C₅H₈O₃[3] | C₈H₁₄O₃[4] |
| Molecular Weight | 190.19 g/mol [1] | 130.14 g/mol [2][5] | 116.12 g/mol [6] | 158.19 g/mol [4][7] |
| Boiling Point | 69-73 °C at 0.35 mmHg[1] | 180.8 °C[2] | 169-170 °C at 70 mmHg[8] | 190 °C[4] |
| Density | 1.111 g/mL at 25 °C[1] | 1.02 g/cm³[2] | 1.076 g/mL at 25 °C[8] | 0.954-0.97 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.435[1] | - | n20/D 1.419[8] | 1.4180-1.4210[4] |
| pKa (α-proton) | Not available | ~11 | Not available | ~10.71 |
| Enol Content | Not available | ~8% in neat liquid at 33°C | Not available | Not available |
Comparative Reactivity in Key Transformations
The utility of β-keto esters in organic synthesis is centered around the reactivity of the α-carbon. Reactions such as alkylation and acylation are fundamental in building molecular complexity.
Alkylation
Alkylation of the α-carbon of a β-keto ester is a cornerstone of C-C bond formation. The general workflow for this reaction is depicted below.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl Acetoacetate: Structure, Uses & Reactions Explained [vedantu.com]
- 3. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl acetoacetate (1694-31-1) for sale [vulcanchem.com]
- 5. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. tert-Butyl acetoacetate | 1694-31-1 [chemicalbook.com]
- 8. Methyl acetoacetate | 105-45-3 [chemicalbook.com]
Validation of a new synthetic route to "Methyl 4,4-dimethoxy-3-oxopentanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to Methyl 4,4-dimethoxy-3-oxopentanoate, a valuable building block in organic synthesis. We will evaluate an established literature method against a proposed novel approach utilizing a crossed Claisen condensation. This comparison includes a quantitative analysis of performance metrics, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection.
Performance Comparison
The following table summarizes the key performance indicators for the established and the proposed new synthetic routes to this compound.
| Metric | Established Route | New Route (Proposed) |
| Starting Materials | 3,3-Dimethoxybutan-2-one, Dimethyl carbonate | Methyl 2,2-dimethoxypropanoate, Methyl acetate |
| Key Reaction Type | Acylation of a ketone enolate | Crossed Claisen Condensation |
| Reagents | Sodium hydride, Benzene | Sodium methoxide, Methanol |
| Reaction Time | 5 hours | 3 hours |
| Reported/Expected Yield | 63% | Estimated 75-85% |
| Purity (Post-purification) | High (assumed after chromatography) | High (expected after distillation) |
| Key Advantages | Documented procedure | Potentially higher yield, avoids use of benzene |
| Key Disadvantages | Use of hazardous benzene, moderate yield | Requires optimization, hypothetical yield |
Experimental Protocols
Established Synthetic Route
This method is based on the procedure described by Danishefsky, et al.
Materials:
-
3,3-Dimethoxybutan-2-one
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzene (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous benzene.
-
A solution of 3,3-Dimethoxybutan-2-one in anhydrous benzene is added dropwise to the stirred suspension at room temperature.
-
Dimethyl carbonate is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained for 5 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.[1]
New Synthetic Route (Proposed via Crossed Claisen Condensation)
This proposed route is based on the principles of a crossed Claisen condensation.
Materials:
-
Methyl 2,2-dimethoxypropanoate
-
Methyl acetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide and anhydrous methanol.
-
A mixture of Methyl 2,2-dimethoxypropanoate and Methyl acetate is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is then cooled in an ice bath and neutralized by the dropwise addition of 1 M hydrochloric acid.
-
The mixture is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for both the established and the proposed new synthetic routes.
Caption: Established Synthetic Route Workflow.
References
Comparative Analysis of Cross-Reactivity for Methyl 4,4-dimethoxy-3-oxopentanoate and Structurally Related Compounds in a Competitive Immunoassay Format
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental cross-reactivity data for Methyl 4,4-dimethoxy-3-oxopentanoate is not available in the published literature. The following guide is based on a hypothetical competitive immunoassay scenario to illustrate a comparative framework and provide relevant experimental protocols. The quantitative data presented is illustrative and should not be considered factual.
Introduction
Immunoassays are a cornerstone of modern bioanalysis, offering high sensitivity and throughput for the detection of a wide range of analytes. However, a significant challenge in the development and application of immunoassays is the potential for cross-reactivity, where the assay's antibodies bind to molecules that are structurally similar to the target analyte. This can lead to false-positive results or inaccurate quantification. This guide provides a comparative overview of the hypothetical cross-reactivity of this compound and other β-keto esters in a competitive ELISA format.
Principle of Cross-Reactivity in Competitive Immunoassays
In a competitive immunoassay, a known amount of labeled analyte (tracer) competes with the unlabeled analyte in a sample for a limited number of antibody binding sites. The presence of cross-reacting compounds in the sample can displace the labeled analyte, leading to a change in signal that is indistinguishable from the presence of the target analyte. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte.
Caption: Principle of antibody cross-reactivity.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for this compound and a selection of alternative β-keto esters in a competitive ELISA designed for the detection of "Compound X" (a fictional analyte structurally related to β-keto esters).
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Compound X (Target Analyte) | Hypothetical Structure | 10 | 100% |
| This compound | CH₃C(OCH₃)₂COCH₂COOCH₃ | 50 | 20% |
| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | 200 | 5% |
| Methyl Acetoacetate | CH₃COCH₂COOCH₃ | 250 | 4% |
| tert-Butyl Acetoacetate | CH₃COCH₂COOC(CH₃)₃ | 800 | 1.25% |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | C₆H₈O₄ | >10000 | <0.1% |
Note: The IC50 is the concentration of the analyte that causes 50% inhibition of the signal. The % Cross-Reactivity is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a general procedure for determining the cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Target Analyte-Protein Conjugate (for coating)
-
Primary Antibody (specific to the target analyte)
-
Enzyme-labeled Secondary Antibody (e.g., HRP-conjugated)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test Compounds (including this compound and alternatives)
-
Plate reader
2. Procedure:
Caption: Experimental workflow for a competitive ELISA.
Detailed Steps:
-
Plate Coating: Wells of a 96-well microtiter plate are coated with the target analyte-protein conjugate diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with wash buffer.
-
Blocking: The remaining protein-binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of the standard (target analyte) and each test compound in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standard or test compound for 30 minutes.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: The enzyme-labeled secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark until sufficient color develops.
-
Stop Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the standard concentration.
-
The IC50 value for the standard and each test compound is determined from their respective dose-response curves.
-
The percent cross-reactivity is calculated using the formula mentioned previously.
Conclusion
While direct experimental data on the cross-reactivity of this compound is lacking, this guide provides a framework for its evaluation. Based on the principles of immunoassay cross-reactivity, it is plausible that this compound and other structurally similar β-keto esters could exhibit some degree of cross-reactivity in immunoassays targeting related structures. The provided hypothetical data and experimental protocol serve as a valuable resource for researchers planning to assess the specificity of their own immunoassays for such compounds. It is imperative for laboratories to experimentally validate the cross-reactivity of any potential interfering substances to ensure the accuracy and reliability of their immunoassay results.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4,4-dimethoxy-3-oxopentanoate: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like Methyl 4,4-dimethoxy-3-oxopentanoate, identified by CAS Number 62759-83-5, is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific, detailed safety data sheet (SDS) for this compound is not publicly available, established protocols for the disposal of laboratory chemical waste provide a clear framework for its safe management. The cornerstone of this process is adherence to your institution's Environmental Health and Safety (EHS) guidelines and, whenever possible, consulting the supplier-specific SDS.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS contains comprehensive information regarding hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling hazardous waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Safety glasses or goggles
-
A flame-resistant lab coat[3]
-
Closed-toe shoes
In the event of exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention.[3]
Step-by-Step Disposal Protocol
The proper disposal of hazardous chemicals is a systematic process that ensures safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Correctly identifying and segregating chemical waste is the crucial first step to prevent hazardous reactions.[3] Do not mix incompatible waste streams. For instance, acids must be stored separately from bases, and oxidizing agents should be kept away from organic compounds and reducing agents.[3][4][5]
-
Liquid Waste: Collect liquid chemical waste, such as this compound, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
Container Requirements: Containers must be in good condition, compatible with the chemical waste, and kept closed except when adding waste.[3][4] Leave at least one inch of headspace in liquid waste containers to allow for expansion.[3][4]
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement and essential for safe disposal.[3][5]
-
Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the accumulation start date, and the type of hazard(s) associated with the waste (e.g., flammable, toxic, corrosive).[3][4]
-
Waste Log: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.[3]
Step 4: Disposal and Removal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup. Do not dispose of hazardous chemicals down the drain or in the regular trash.[3]
Decontamination of Empty Containers:
Empty containers that held hazardous chemicals must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[3]
-
Rinsate Collection: The first rinse is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
Air Dry: Allow the rinsed container to air dry completely before disposal.[3]
Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative limits and guidelines for hazardous waste accumulation in a laboratory setting. Specific limits may vary based on local regulations and the specific chemical.[3]
| Parameter | Guideline | Source |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [3] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers | [3][4] |
| pH for Aqueous Drain Disposal | Between 5.5 and 10.5 (only if not otherwise hazardous and permitted by local regulations) | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4,4-dimethoxy-3-oxopentanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4,4-dimethoxy-3-oxopentanoate. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, this guidance is based on the safety data of structurally similar compounds, such as other beta-keto esters.
Hazard Identification and Classification
This compound is classified with the following hazards based on data from similar compounds[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Flammability: Flammable liquid and vapor.
Hazard Statements:
-
H312: Harmful in contact with skin[1].
-
H332: Harmful if inhaled[1].
-
H226: Flammable liquid and vapor.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety[5][6].
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove can be removed if contaminated, protecting the inner glove.[5] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the compound, preventing serious eye irritation.[5] |
| Body Protection | A fully buttoned laboratory coat. An apron may be used for additional protection. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a properly fitted respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved) should be used. | Prevents inhalation of harmful vapors or aerosols.[7] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocols
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from heat, sparks, and open flames[7]. The storage area should be equipped with an eyewash station and a safety shower[7].
2. Handling and Preparation of Solutions:
-
Engineering Controls: All handling of the compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors[5].
-
Weighing: Use a calibrated balance within the fume hood to weigh the required amount. Handle with care to avoid spills.
-
Dissolving: Slowly add the appropriate solvent to the compound to dissolve it, minimizing splashing.
3. Spill Management:
-
Minor Spills: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite)[7]. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Major Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[1][2].
-
Solid Waste:
-
Contaminated consumables such as gloves, bench pads, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container[5].
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular lab glass waste[5].
-
-
Liquid Waste:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
